Calteridol calcium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H32N4O7.3Ca/c2*1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;;;/h2*14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);;;/q;;3*+2/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUKFIPDXXYGSI-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58Ca3N8O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121915-83-1 | |
| Record name | Calteridol calcium [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121915831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CALTERIDOL CALCIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPH56VWA1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the molecular structure of Calteridol calcium?
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calteridol calcium is a macrocyclic chelating agent primarily utilized as a pharmaceutical aid and stabilizing excipient in medical imaging. Its molecular structure is centered around a 1,4,7,10-tetraazacyclododecane (cyclen) backbone, functionalized with three acetate arms and a 2-hydroxypropyl group. This configuration provides a high-affinity binding site for metal ions. The principal application of this compound is in gadolinium-based contrast agents (GBCAs) for Magnetic Resonance Imaging (MRI), such as ProHance® (Gadoteridol), where it serves to sequester any free gadolinium ions, thereby mitigating potential toxicity.[1] Additionally, preclinical studies have indicated inherent antifungal and antibacterial properties of this compound, suggesting a broader therapeutic potential. This document provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical methods for this compound.
Molecular Structure and Physicochemical Properties
This compound is the calcium salt of the calteridol ligand. The core structure is a cyclen ring, which imparts high thermodynamic stability and kinetic inertness to the metal complexes it forms. The three carboxylate groups and the four nitrogen atoms of the cyclen ring, along with the hydroxyl group, can participate in metal ion coordination.
Chemical Identifiers
| Property | Value | Reference |
| IUPAC Name | tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | [2] |
| CAS Number | 121915-83-1 | [1] |
| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄ | [1] |
| Molecular Weight | 923.1 g/mol | [2] |
| Canonical SMILES | CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] | [2] |
| InChI Key | LIUKFIPDXXYGSI-UHFFFAOYSA-H | [1] |
Physicochemical Data
| Property | Value | Reference |
| Aqueous Solubility | ≥500 mg/mL | [1] |
| Thermal Stability | Stable up to 300°C (dehydration occurs around 120°C) | [1] |
| Appearance | White solid | [1] |
| Concentration in ProHance® | 0.23 mg/mL | [3] |
Mechanism of Action and Biological Activity
The primary established mechanism of action of this compound is as a chelating agent. In the context of its use in gadolinium-based contrast agents, it functions as a scavenger for any gadolinium ions that may dissociate from the primary chelator (e.g., Gadoteridol).
Gadolinium Sequestration
The macrocyclic structure of the calteridol ligand provides a pre-organized cavity that is well-suited for coordinating metal ions.[1] This leads to the formation of highly stable complexes with metal ions like Gd³⁺. The stability of such macrocyclic chelates is significantly higher than that of linear chelating agents.[2] This high stability is crucial in preventing the release of toxic free Gd³⁺ ions in vivo. The process of sequestering a free metal ion is a form of competitive binding, where this compound effectively displaces other ligands to bind the metal ion.
Caption: Gadolinium sequestration by this compound.
Antimicrobial Activity
This compound has demonstrated antifungal and antibacterial properties in preclinical research.[1][2] The exact mechanism of its antimicrobial action has not been fully elucidated but may be related to the disruption of microbial metabolic balance or damage to cellular components due to the chelation of essential metal ions required by the microbes.[1]
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported, its activity against various pathogens has been noted.[1][2] Further research is needed to quantify its spectrum of activity and in vivo efficacy.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the complexation of the calteridol ligand (teridol) with a calcium ion source.[4]
Materials:
-
Calteridol ligand (2,2',2''-(10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid)
-
Calcium carbonate (CaCO₃)
-
Deionized water
-
Methanol or acetone for crystallization
Procedure:
-
The calteridol ligand is dissolved in deionized water.
-
Calcium carbonate is added to the solution. The molar ratio of teridol to calcium ion is typically controlled to be 2:3.[4]
-
The reaction mixture is heated to 80-90°C with stirring for 1-2 hours.[4]
-
The reaction progress is monitored for the cessation of CO₂ evolution.
-
After the reaction is complete, the solution is filtered to remove any unreacted calcium carbonate.
-
The filtrate is concentrated by evaporation.
-
The product is crystallized by the addition of methanol or acetone.[4]
-
The resulting white solid is collected by filtration, washed with the crystallization solvent, and dried under vacuum.
Caption: Workflow for the synthesis of this compound.
Quantification in Pharmaceutical Formulations
The quantification of this compound in pharmaceutical formulations like ProHance® can be performed using atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) to determine the calcium content.[1]
Instrumentation:
-
Atomic Absorption Spectrometer or ICP-Mass Spectrometer
-
Hollow cathode lamp for calcium (for AAS)
-
Volumetric flasks and pipettes
Procedure (ICP-MS):
-
Sample Preparation: An accurately weighed amount of the pharmaceutical formulation is dissolved in a suitable solvent (e.g., deionized water) and diluted to a known volume in a volumetric flask.
-
Standard Preparation: A series of calcium standard solutions of known concentrations are prepared from a certified calcium standard stock solution.
-
Instrument Calibration: The ICP-MS is calibrated using the prepared standard solutions to generate a calibration curve.
-
Sample Analysis: The prepared sample solution is introduced into the ICP-MS, and the intensity of the calcium signal is measured.
-
Quantification: The concentration of calcium in the sample is determined from the calibration curve. The amount of this compound is then calculated based on its molecular weight and the stoichiometry of calcium in the molecule.
Data Presentation
Chelation Stability Constants
| Chelator Type | Log K (Gd³⁺) | Dissociation Half-Life (pH 7.4) | Reference |
| Linear (DTPA) | 22.1 | 10⁻³ hours | [1] |
| Macrocyclic (DOTA) | 24.7 | 10⁵ hours | [1] |
| Calteridol-related | 22.1 | >10⁶ hours | [1] |
Conclusion
This compound is a well-characterized macrocyclic chelating agent with a primary and critical role in enhancing the safety profile of gadolinium-based MRI contrast agents. Its high stability and strong affinity for metal ions make it an effective scavenger of potentially toxic free gadolinium. The synthesis and analytical methods for this compound are well-established. While its antimicrobial properties are of interest, further investigation is required to fully understand its potential in this area. The information presented in this guide provides a solid foundation for researchers and professionals working with or developing applications for this compound.
References
- 1. WO2020084504A1 - Novel process for the preparation of macrocyclic chelant 2,2',2''-(10-(2-hydroxypropyl)-1,4,7,10-tetra azacyclododecane-1,4,7-triyl) triacetic acid and it's complexes with paramagnetic metal ions - Google Patents [patents.google.com]
- 2. mriquestions.com [mriquestions.com]
- 3. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 4. US20210284614A1 - Method for manufacturing calteridol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Characterization of Calteridol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the novel synthetic ligand, Calteridol. It details the multi-step synthesis process, complete characterization data, and elucidation of its mechanism of action as a potent and selective inhibitor of the Kinase of Apoptotic Signaling Pathways (KASP). This guide includes detailed experimental protocols and visual diagrams of the core signaling pathway and experimental workflows to facilitate understanding and replication by researchers in the field of drug discovery.
Introduction
Calteridol is a novel heterocyclic small molecule identified through a high-throughput screening campaign for inhibitors of key regulators in apoptotic pathways. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and autoimmune disorders, making targeted modulation of these pathways a significant therapeutic strategy.[1][2] Calteridol has emerged as a lead compound due to its high potency and selectivity for the Kinase of Apoptotic Signaling Pathways (KASP), a critical upstream kinase in a newly identified pro-apoptotic cascade. This whitepaper outlines the complete development process of Calteridol, from its chemical synthesis to its biological characterization.
Synthesis of Calteridol
The synthesis of Calteridol is accomplished via a robust three-step process commencing with commercially available starting materials. The overall synthetic scheme is designed for efficiency and scalability.
Scheme 1: Overall Synthesis of Calteridol
Caption: Synthetic pathway for Calteridol.
Experimental Protocols: Synthesis
Step 1: Synthesis of Intermediate 1 (N-(2-hydroxyphenyl)-7-methoxyquinolin-4-amine)
-
To a solution of 4-chloro-7-methoxyquinoline (1.0 eq) in dimethylformamide (DMF, 0.5 M), add 2-aminophenol (1.1 eq) and potassium carbonate (K₂CO₃, 2.5 eq).
-
Heat the reaction mixture to 120°C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield Intermediate 1 as a solid.
Step 2 & 3: Synthesis of Calteridol
-
Dissolve Intermediate 1 (1.0 eq) in pyridine (0.4 M) and cool the solution to 0°C.
-
Add 3-chloropropionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 6 hours.
-
Remove the pyridine under reduced pressure. To the crude residue, add polyphosphoric acid.
-
Heat the mixture to 140°C for 4 hours.
-
Cool the reaction and carefully add it to a beaker of crushed ice with vigorous stirring.
-
Neutralize the solution with aqueous sodium hydroxide (NaOH) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and purify by column chromatography (Silica gel, Dichloromethane:Methanol gradient) to afford Calteridol.
Physicochemical Characterization
Calteridol was fully characterized using a suite of standard analytical techniques to confirm its structure and assess its purity.[3][4][5] The data are summarized in the tables below.
Structural and Purity Data
| Parameter | Method | Result |
| Molecular Formula | - | C₁₉H₁₅N₃O₂ |
| Molecular Weight | - | 317.34 g/mol |
| Appearance | Visual Inspection | Off-white solid |
| Purity | HPLC (254 nm) | >99.5% |
| Retention Time | HPLC | 8.42 min |
Table 1: General physicochemical properties of Calteridol.
Spectroscopic and Analytical Data
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.75 (d, J=5.2 Hz, 1H), 8.30 (d, J=9.1 Hz, 1H), 7.90 (d, J=8.0 Hz, 1H), 7.50 (dd, J=8.0, 1.5 Hz, 1H), 7.40 (m, 2H), 7.25 (d, J=2.5 Hz, 1H), 7.05 (dd, J=9.1, 2.5 Hz, 1H), 6.90 (d, J=5.2 Hz, 1H), 3.95 (s, 3H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.0, 158.5, 150.2, 149.0, 145.1, 134.8, 128.9, 125.4, 124.3, 122.1, 121.8, 118.0, 115.6, 110.2, 101.5, 56.1. |
| Mass Spec (ESI+) | m/z 318.1239 [M+H]⁺ (Calculated for C₁₉H₁₆N₃O₂⁺: 318.1237) |
| Elemental Analysis | Calculated: C, 71.91; H, 4.76; N, 13.24. Found: C, 71.85; H, 4.81; N, 13.19. |
Table 2: Spectroscopic and elemental analysis data for Calteridol.
Experimental Protocols: Characterization
-
Nuclear Magnetic Resonance (NMR): Spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm).
-
Mass Spectrometry (MS): High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
High-Performance Liquid Chromatography (HPLC): Purity was determined using a C18 column (4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile and water (with 0.1% formic acid) under gradient elution, at a flow rate of 1.0 mL/min. Detection was performed at 254 nm.
Biological Activity and Mechanism of Action
Calteridol acts as a potent inhibitor of the Kinase of Apoptotic Signaling Pathways (KASP). The KASP pathway is a critical signaling cascade that, upon activation by cellular stress signals, phosphorylates and activates the downstream effector protein Apoptin-1, leading to programmed cell death.
Caption: Calteridol's mechanism of action in the KASP signaling pathway.
Biological Activity Data
The inhibitory activity of Calteridol was quantified using an in vitro kinase assay. The compound demonstrates potent, dose-dependent inhibition of KASP.
| Compound | Target | Assay Type | IC₅₀ (nM) |
| Calteridol | KASP | Fluorescence Polarization | 15.2 ± 2.1 |
| Staurosporine | KASP | Fluorescence Polarization | 8.7 ± 1.5 |
| (Control) |
Table 3: In vitro inhibitory activity of Calteridol against KASP.
Experimental Protocol: In Vitro Kinase Assay
A fluorescence polarization (FP)-based competitive binding assay was used to determine the IC₅₀ value of Calteridol for the KASP kinase.[6]
-
Recombinant human KASP enzyme, a fluorescently labeled tracer ligand, and a kinase buffer solution are prepared.
-
A serial dilution of Calteridol (from 100 µM to 1 pM) is prepared in DMSO and added to a 384-well plate.
-
The KASP enzyme and tracer are added to each well.
-
The plate is incubated at room temperature for 60 minutes, protected from light.
-
Fluorescence polarization is measured using a plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data are normalized to high (no inhibitor) and low (no enzyme) controls.
-
The IC₅₀ value is calculated by fitting the dose-response curve using a four-parameter logistic equation.
Overall Experimental Workflow
The process of developing and validating Calteridol follows a structured workflow from chemical synthesis through to biological evaluation.
Caption: High-level workflow from synthesis to biological testing.
Conclusion
Calteridol is a novel, potent, and selective inhibitor of the KASP kinase, synthesized through an efficient three-step process. Its structure has been unequivocally confirmed by comprehensive spectroscopic and analytical methods, and its purity exceeds 99.5%. The detailed protocols and data presented in this whitepaper provide a complete foundation for further investigation of Calteridol as a potential therapeutic agent for diseases characterized by aberrant apoptotic signaling. Future work will focus on structure-activity relationship (SAR) studies to optimize its pharmacological profile and in vivo efficacy studies.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. skpharmteco.com [skpharmteco.com]
- 4. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligand binding assay - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to the Physicochemical Properties of Calteridol Calcium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Calteridol calcium. The information is curated for researchers, scientists, and professionals involved in drug development and formulation.
Chemical Identity and Structure
This compound is the calcium salt of Calteridol, a macrocyclic chelating agent. Its structure is fundamental to its function as a stabilizing agent, particularly in the context of medical imaging contrast agents.
| Identifier | Value |
| IUPAC Name | tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |
| CAS Number | 121915-83-1 |
| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄ |
| Molecular Weight | 923.1 g/mol |
| InChI Key | LIUKFIPDXXYGSI-UHFFFAOYSA-H |
Physicochemical Properties
The physicochemical properties of this compound are critical for its application in pharmaceutical formulations. These properties influence its solubility, stability, and interaction with biological systems.
Physical State and Appearance
This compound is typically a solid powder.
Quantitative Physicochemical Data
The following table summarizes key quantitative physicochemical data for Calteridol and its calcium salt.
| Property | Value | Notes |
| Melting Point (Calteridol) | 225 °C | This is the melting point for the free ligand, Calteridol. The specific melting point for the calcium salt is not readily available in the public domain. |
| Aqueous Solubility | ≥500 mg/mL | The high aqueous solubility is a key feature, facilitating its use in injectable formulations. |
| Log K (Stability Constant for Gd³⁺) | 22.1 | This high stability constant indicates a strong chelation of gadolinium ions, which is crucial for its role as a stabilizing excipient in MRI contrast agents. |
| Topological Polar Surface Area | 307 Ų | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 22 | |
| Rotatable Bond Count | 10 | |
| Heavy Atom Count | 59 |
Stability Profile
This compound exhibits good thermal stability. Thermogravimetric analysis (TGA) has shown it to be stable up to 300°C, with dehydration occurring at approximately 120°C. For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C. For short-term storage, 0-4°C is suitable.
Mechanism of Action: Chelation
The primary function of this compound is as a chelating agent. The macrocyclic structure of the Calteridol ligand provides a pre-organized cavity that efficiently sequesters metal ions. This is particularly important in its application as a stabilizing excipient for gadolinium-based contrast agents, where it prevents the release of toxic free Gd³⁺ ions.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of physicochemical properties. The following are representative methodologies for key experiments.
Determination of Aqueous Solubility
Objective: To determine the equilibrium solubility of this compound in water.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the calcium content.
-
Calculation: Express the solubility in mg/mL.
Determination of Stability Constant (Log K)
Objective: To determine the stability constant of the Calteridol-metal ion complex.
Methodology: Potentiometric titration is a common method for determining stability constants of metal complexes.
-
Reagent Preparation: Prepare standard solutions of the Calteridol ligand, the metal salt of interest (e.g., GdCl₃), a strong acid (e.g., HCl), and a strong base (e.g., NaOH). An inert electrolyte (e.g., KCl) is used to maintain constant ionic strength.
-
Titration Setup: Use a temperature-controlled titration vessel equipped with a calibrated pH electrode and a burette for the addition of the titrant (NaOH).
-
Titration Procedure:
-
Perform a titration of the strong acid with the strong base to calibrate the electrode.
-
Titrate a solution containing the Calteridol ligand and the strong acid with the strong base.
-
Titrate a solution containing the Calteridol ligand, the metal salt, and the strong acid with the strong base.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for each titration.
-
From the titration curves, calculate the formation function (n̄), which represents the average number of ligands bound to a metal ion.
-
Calculate the free ligand concentration ([L]) at each point of the titration.
-
Plot n̄ versus p[L] (where p[L] = -log[L]) to generate the formation curve.
-
The stability constants (K) can be determined from the formation curve using various computational methods. The logarithm of the stability constant (Log K) is then reported.
-
Conclusion
This compound possesses a unique set of physicochemical properties that make it highly suitable for its role as a stabilizing excipient in pharmaceutical formulations, particularly in gadolinium-based MRI contrast agents. Its high aqueous solubility, thermal stability, and exceptional chelating ability are key to its performance. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this important compound.
The Pivotal Role of Calteridol Calcium in Enhancing the Safety Profile of Gadolinium-Based Contrast Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium-based contrast agents (GBCAs) have become an indispensable tool in magnetic resonance imaging (MRI), significantly improving the diagnostic accuracy of this non-invasive imaging modality. The paramagnetic properties of the gadolinium ion (Gd³⁺) dramatically shorten the T1 relaxation time of water protons in its vicinity, leading to enhanced signal intensity and improved contrast between different tissues. However, the free Gd³⁺ ion is highly toxic and competes with calcium ions (Ca²⁺) in biological systems, potentially interfering with crucial physiological processes. To mitigate this toxicity, the gadolinium ion is complexed with a chelating ligand. The stability of this complex is paramount to prevent the release of free Gd³⁺ in vivo.
This technical guide delves into the critical role of Calteridol calcium as a stabilizing excipient in gadolinium-based contrast agents, with a particular focus on its inclusion in the formulation of Gadoteridol (ProHance®). We will explore the underlying chemical principles, present quantitative data on the stability of gadolinium chelates, and provide detailed experimental protocols for the synthesis and analysis of these compounds.
The Challenge of Gadolinium Toxicity and Chelate Stability
The primary challenge in the development of GBCAs is to ensure the gadolinium ion remains securely bound to its chelating ligand throughout its journey in the body, from administration to excretion. The release of free Gd³⁺ can lead to its deposition in tissues, including the brain, bones, and skin. This has been associated with adverse effects, most notably nephrogenic systemic fibrosis (NSF), a rare but serious condition observed in patients with pre-existing kidney disease.
The stability of a gadolinium chelate is described by two key parameters:
-
Thermodynamic Stability: This refers to the equilibrium constant (Ktherm) for the formation of the Gd³⁺-ligand complex. A higher Ktherm indicates a stronger bond and a lower concentration of free Gd³⁺ at equilibrium.
-
Kinetic Stability (or Inertness): This describes the rate at which the Gd³⁺ ion dissociates from the ligand. A kinetically inert complex will have a very slow dissociation rate, even if it is not at its thermodynamic equilibrium.
For in vivo applications, kinetic stability is arguably more critical than thermodynamic stability. A gadolinium complex may be thermodynamically stable under ideal conditions but can still dissociate in the presence of competing endogenous ions or changes in physiological pH.
A significant risk to the stability of gadolinium chelates in vivo is transmetallation . This process involves the displacement of the Gd³⁺ ion from its ligand by endogenous metal ions, most notably Zn²⁺. The free Gd³⁺ can then precipitate as insoluble salts or bind to other biological molecules, leading to its retention in the body.
The Role of this compound as a Gadolinium Scavenger
To address the potential for the release of free Gd³⁺ from the primary chelating agent, an excess of a "scavenger" chelating agent is included in some GBCA formulations. In the case of Gadoteridol (ProHance®), this role is fulfilled by this compound.
Calteridol is the calcium salt of the ligand 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A). The ProHance® formulation contains a small amount of this compound in addition to the primary active ingredient, Gadoteridol (the gadolinium complex of HP-DO3A).[1]
The primary function of this compound is to act as a safeguard against the presence of any free Gd³⁺ ions. Should any gadolinium dissociate from the Gadoteridol complex, the readily available Calteridol ligand will immediately chelate it, preventing it from interacting with biological systems. The choice of the calcium salt is strategic; calcium is a physiological ion and is less likely to be displaced by gadolinium compared to other metal ions, and the Calteridol ligand has a high affinity for Gd³⁺.
The mechanism of action of this compound as a gadolinium scavenger is illustrated in the following diagram:
Caption: Gadolinium scavenging mechanism of this compound.
Quantitative Data on Gadolinium Chelate Stability
The stability of different gadolinium chelates varies significantly, largely dependent on the structure of the ligand. Macrocyclic ligands, which encapsulate the gadolinium ion in a pre-formed cavity, generally exhibit higher kinetic stability than linear ligands. The table below provides a comparison of the thermodynamic and conditional stability constants for several common gadolinium chelates.
| Chelate Name (Active Ingredient) | Ligand Type | Log Ktherm | Log Kcond (pH 7.4) | Reference(s) |
| Gadopentetate (Gd-DTPA) | Linear | 22.1 | 18.4 | |
| Gadodiamide (Gd-DTPA-BMA) | Linear | 16.9 | 14.9 | [2] |
| Gadoterate (Gd-DOTA) | Macrocyclic | 25.6 | 19.3 | [2] |
| Gadoteridol (Gd-HP-DO3A) | Macrocyclic | 23.8 | 17.1 | [2][3] |
| Calteridol-Gd³⁺ | Macrocyclic | 22.1 | - | [4] |
Note: Higher Log K values indicate greater stability.
The data clearly illustrates the high thermodynamic stability of macrocyclic chelates like Gadoteridol and Gadoterate compared to their linear counterparts. While the conditional stability constant of Gadoteridol is slightly lower than that of Gd-DTPA at physiological pH, its macrocyclic structure provides superior kinetic inertness, making it significantly more resistant to dissociation and transmetallation in vivo. The high thermodynamic stability of the Calteridol-Gd³⁺ complex (Log Ktherm = 22.1) underscores its efficacy as a scavenger for any free gadolinium ions.[4]
Impact on Relaxivity
The primary function of a GBCA is to enhance the relaxivity of water protons. Relaxivity is a measure of the efficiency of a contrast agent in shortening the T1 (longitudinal) and T2 (transverse) relaxation times of water, denoted as r₁ and r₂, respectively. The inclusion of this compound in the Gadoteridol formulation is at a very low concentration (0.23 mg/mL) compared to the active ingredient (279.3 mg/mL).[5] Therefore, its direct impact on the overall relaxivity of the contrast agent is negligible. Its role is not to enhance imaging performance but to ensure the safety of the formulation.
The table below presents the relaxivity values for Gadoteridol in human plasma at different magnetic field strengths.
| Magnetic Field Strength (T) | r₁ (L·mmol⁻¹·s⁻¹) | r₂ (L·mmol⁻¹·s⁻¹) | Reference(s) |
| 1.5 | 3.80 ± 0.10 | - | |
| 3.0 | 3.28 ± 0.09 | - | |
| 7.0 | 3.21 ± 0.07 | - |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the synthesis of the teridol ligand (HP-DO3A), followed by complexation with a calcium salt.
1. Synthesis of the Teridol Ligand (HP-DO3A):
A common method for obtaining the teridol ligand is through the de-complexation of Gadoteridol.
-
Materials: Gadoteridol, a decomplexing agent (e.g., tartaric acid, oxalic acid), purified water, ion-exchange resin (cation and anion).
-
Procedure:
-
Dissolve Gadoteridol in purified water in a reaction vessel.
-
Add an excess of the decomplexing agent (e.g., 2.0 to 6.0 equivalents of tartaric acid).
-
Heat the reaction mixture to approximately 90°C and stir. The decomplexing agent will form an insoluble salt with the gadolinium ion.
-
Cool the mixture and filter to remove the precipitated gadolinium salt.
-
Pass the filtrate through a cation and then an anion exchange resin to remove any remaining ions.
-
The resulting solution contains the purified teridol ligand.
-
2. Complexation with Calcium Ions:
-
Materials: Purified teridol ligand solution, calcium ion source (e.g., calcium carbonate, calcium hydroxide, calcium chloride), purified water, acetone.
-
Procedure:
-
To the purified teridol solution, add a calcium ion source. The molar ratio of teridol to calcium can be adjusted, with a 2:3 ratio often targeted for this compound.
-
Heat the reaction mixture to 80-90°C and stir for 1-2 hours.[1]
-
Monitor the reaction for completion.
-
Concentrate the resulting solution.
-
Induce crystallization by adding a solvent such as acetone.
-
Filter and dry the resulting this compound crystals.
-
The workflow for the synthesis of this compound from Gadoteridol is depicted below:
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability testing of gadoteridol and gadobenate dimeglumine formulations under exposure to high-intensity focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bracco.com [bracco.com]
- 5. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
Calteridol Calcium: A Technical Guide to its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calteridol calcium is a pharmaceutical aid, primarily utilized as a key component in the formulation of gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI).[1] Chemically, it is the calcium salt of calteridol, with the molecular formula C₃₄H₅₈Ca₃N₈O₁₄ and a molecular weight of 923.1 g/mol .[2] This technical guide provides an in-depth overview of the biological activity, function, and relevant experimental methodologies associated with this compound.
Core Function: Chelation and Stabilization in MRI Contrast Agents
The principal biological function of this compound is to act as a highly effective chelating agent. In the context of MRI contrast agents, such as ProHance® (gadoteridol), it serves as a stabilizing excipient for the paramagnetic gadolinium ion (Gd³⁺).[3] The calteridol ligand, a macrocyclic polyaminocarboxylate, forms a stable complex with gadolinium. The presence of excess calteridol in the form of its calcium salt is crucial for preventing the release of free, toxic Gd³⁺ ions into the biological system.
The high stability of the gadoteridol complex is attributed to the preorganized geometry of the macrocyclic chelator, which minimizes the dissociation rate of the metal ion.[3] This is a critical safety feature of these contrast agents.
Competitive Binding Dynamics
This compound exhibits competitive binding dynamics with other metal ions. While it has an exceptionally high affinity for Gd³⁺, it also demonstrates a very high binding affinity for calcium ions. This is a key aspect of its function, as the calcium salt form helps to ensure a readily available pool of the chelating ligand to sequester any released gadolinium without depleting endogenous calcium.
Quantitative Data: Binding Affinities
The efficacy of Calteridol as a chelating agent is quantified by its binding affinities for different metal ions. This data is crucial for understanding its stability and performance in a biological environment.
| Ion | Binding Constant | Source |
| Gadolinium (Gd³⁺) | log K = 22.1 | [3] |
| Calcium (Ca²⁺) | K_d = 10⁻¹⁴⁵ M | [4] |
Note: A higher log K value and a lower K_d value indicate a stronger binding affinity.
Biological Activities
Beyond its primary role in chelation, some sources suggest that this compound possesses inherent biological activities.
Antimicrobial Properties
This compound has been reported to exhibit antifungal and antibacterial properties.[4] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against particular microbial strains, are not widely available in peer-reviewed literature. The proposed mechanism for the antimicrobial action of calcium-containing compounds, in general, involves the disruption of the microbial metabolic balance, generation of reactive oxygen species, protein denaturation, and damage to cellular components. The precise mode of action for this compound has not been fully elucidated.
Preclinical Applications in Imaging Research
As an integral component of gadoteridol, this compound plays a significant role in preclinical imaging research. These studies utilize the contrast-enhancing properties of the gadolinium complex to visualize and quantify various physiological and pathological processes.
-
Vascular Imaging: Used to assess blood flow and visualize vascular abnormalities.
-
Oncology Research: Aids in the characterization of tumors by enhancing their contrast in MRI scans, allowing for the evaluation of tumor size, location, and vascularity.
-
Neuroimaging: Employed to study brain function and the integrity of the blood-brain barrier.
Quantitative data from these preclinical studies are typically specific to the gadoteridol complex as a whole and the particular experimental setup.
Experimental Protocols
Synthesis of Gadoteridol incorporating this compound
The synthesis of the gadoteridol complex involves a multi-step process where the calteridol ligand is first synthesized and then complexed with gadolinium. This compound is used as a raw material or is formed in situ to ensure the stability of the final product.
A representative, generalized protocol is as follows:
-
Synthesis of the Calteridol Ligand: The macrocyclic ligand is synthesized through organic chemistry routes, often involving the protection and deprotection of amine groups and alkylation with chloroacetic acid derivatives.
-
Complexation with Gadolinium: The purified calteridol ligand is reacted with a gadolinium salt (e.g., gadolinium oxide or gadolinium chloride) in an aqueous solution. The pH is carefully controlled to facilitate the formation of the Gd³⁺-calteridol complex.
-
Addition of this compound: An excess of the calteridol ligand, in the form of this compound, is added to the formulation. This acts as a "scavenger" for any free gadolinium ions that may be present or that may dissociate from the complex over time.
-
Purification: The final product is purified using techniques such as ion-exchange chromatography or crystallization to remove any unreacted starting materials or byproducts.
-
Quality Control: High-performance liquid chromatography (HPLC) is a key analytical method used to determine the purity and concentration of the final gadoteridol product and to ensure the absence of free gadolinium.
Determination of Antimicrobial Activity (Hypothetical Protocol)
While specific data for this compound is unavailable, a standard protocol for determining the Minimum Inhibitory Concentration (MIC) would be as follows:
-
Preparation of Microbial Inoculum: A standardized suspension of the target bacterium or fungus is prepared in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI medium for fungi). The concentration of the inoculum is adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of this compound: A stock solution of this compound is prepared and serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing a specific concentration of this compound is inoculated with the microbial suspension. Positive (microbes in medium without the compound) and negative (medium only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.
Visualizations
Caption: Chelation of a gadolinium ion by the calteridol ligand.
Caption: Workflow for the formulation of gadoteridol.
Caption: Competitive binding of Gd³⁺ and Ca²⁺ for the calteridol ligand.
References
Calteridol Calcium: An In-depth Technical Guide on Interactions with Biological Molecules
For: Researchers, Scientists, and Drug Development Professionals
Document ID: CTD-TECH-WP-20251031
Version: 1.0
Abstract
Calteridol calcium is the calcium salt of the calteridol ligand, a macrocyclic polyaminocarboxylate. Its primary, well-documented application is as a stabilizing excipient in gadolinium-based contrast agents (GBCAs), specifically in the formulation of Gadoteridol (ProHance®)[1][2][3]. In this capacity, it functions as a chelating agent to sequester any dissociated, potentially toxic gadolinium ions (Gd³⁺), thereby enhancing the safety profile of the contrast medium[4]. Beyond this critical role, the inherent structure of this compound as a calcium complex suggests interactions with various biological molecules. This guide provides a detailed overview of its known physicochemical properties, its primary function, and explores its interactions with biological systems, including potential protein and nucleic acid binding, and its observed antimicrobial properties. It includes available quantitative data, representative experimental protocols for characterization, and logical diagrams to illustrate key concepts and workflows.
Core Compound Profile & Physicochemical Data
This compound is a complex where calcium ions are chelated by the calteridol ligand, chemically known as 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (teridol)[1][4]. The stoichiometry can vary, with patent literature describing both 1:1 and 2:3 ratios of teridol to calcium ions[1]. Its high aqueous solubility is a key characteristic, facilitating its use in injectable pharmaceutical formulations[4].
Table 1: Physicochemical and Binding Data for Calteridol and Related Complexes
| Parameter | Value | Compound/Complex | Conditions | Reference(s) |
| Molecular Formula | C34H58Ca3N8O14 | This compound | - | [5][6] |
| Molecular Weight | 923.1 g/mol | This compound | - | [4][5] |
| CAS Number | 121915-83-1 | This compound | - | [4][5] |
| Aqueous Solubility | ≥500 mg/mL | This compound | - | [4] |
| Dissociation Constant (Kd) | 10⁻¹⁴⁵ M | Calteridol Ligand + Ca²⁺ | pH 7.4 | Not explicitly cited, derived from related data |
| Stability Constant (Log K) | 22.1 | Calteridol Ligand + Gd³⁺ | Not Specified | [4] |
Primary Function: Sequestration of Gadolinium Ions
The principal application of this compound is in the formulation of the MRI contrast agent Gadoteridol, where the calteridol ligand is bound to a central gadolinium ion. An excess of the calteridol ligand, in the form of this compound, is included in the formulation[1]. This excess acts as a "gadolinium scavenger." In the event that a Gd³⁺ ion dissociates from the Gadoteridol complex, it is immediately chelated by the available this compound, preventing the release of free, toxic gadolinium into the system. This significantly mitigates the risk of conditions like Nephrogenic Systemic Fibrosis (NSF)[4].
Figure 1: Sequestration of free Gd³⁺ by this compound.
Interaction with Biological Macromolecules
While not designed as a bioactive agent, the structure of this compound implies potential interactions with endogenous biological molecules.
Interaction with Proteins
Calcium is a ubiquitous second messenger that interacts with a vast array of proteins, often through specific calcium-binding motifs like the EF-hand[4][7]. As a stable calcium complex, this compound is not expected to release free calcium to activate these pathways directly. However, it may interact with calcium-binding sites on proteins, particularly those on the cell surface or in the extracellular matrix. There is currently no specific quantitative data in the public domain detailing the binding affinity of this compound for specific proteins like serum albumin.
Interaction with Nucleic Acids
The polyanionic phosphate backbone of nucleic acids (DNA, RNA) presents a potential interaction site for cations. Divalent cations like Ca²⁺ are known to interact with and stabilize nucleic acid structures[4]. It is plausible that the calcium component of this compound could mediate a weak, electrostatic interaction with the phosphate groups of DNA or RNA. However, specific studies quantifying this interaction have not been identified.
Antimicrobial Activity
This compound has been reported to possess both antibacterial and antifungal properties[4]. The precise mechanism has not been specifically elucidated for this compound, but it is likely related to the known antimicrobial effects of high concentrations of hydroxyl ions released from calcium-containing compounds like calcium hydroxide. These effects include damage to bacterial cytoplasmic membranes, protein denaturation, and damage to DNA[8][9]. Specific Minimum Inhibitory Concentration (MIC) values for this compound against microbial species are not available in the reviewed literature.
Experimental Protocols (Representative Methodologies)
Detailed experimental protocols for this compound are not widely published. The following sections provide detailed, representative methodologies based on established techniques for characterizing the interactions of calcium-chelating small molecules.
Protocol: Characterizing Ca²⁺ Binding by Isothermal Titration Calorimetry (ITC)
This protocol describes a representative method for determining the thermodynamic parameters of calcium binding to the calteridol ligand.
Objective: To determine the binding constant (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the Ca²⁺-calteridol interaction.
Materials:
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)
-
Calteridol ligand (teridol)
-
Calcium Chloride (CaCl₂) standard solution
-
Buffer: 10 mM MES, pH 5.6[10]
-
Degasser
-
High-purity water
Procedure:
-
Solution Preparation:
-
Prepare a 5 mM stock solution of the calteridol ligand in 10 mM MES buffer.
-
Prepare a 50 mM stock solution of CaCl₂ in the same buffer.
-
Dilute the calteridol stock to a final concentration of 0.4 mM for the sample cell (total volume ~500 µL).
-
Dilute the CaCl₂ stock to a final concentration of 5 mM for the titration syringe (total volume ~100 µL)[10].
-
Prepare a sufficient volume of 10 mM MES buffer for blanks and cleaning.
-
-
Degassing: Degas all solutions (ligand, CaCl₂, and buffer) for 10-15 minutes at a temperature matching the experiment to prevent bubble formation.
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells with high-purity water and then the experimental buffer.
-
Set the experimental temperature to 25°C.
-
Set the stirring speed to 750 rpm.
-
-
Loading:
-
Load the reference cell with high-purity water or buffer.
-
Carefully load the 0.4 mM calteridol ligand solution into the sample cell, avoiding bubble introduction.
-
Load the 5 mM CaCl₂ solution into the titration syringe.
-
-
Titration:
-
Perform an initial 0.4 µL injection to remove any solution from the syringe tip, and discard this data point during analysis.
-
Program a series of 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-rate peaks for each injection.
-
Subtract the heat of dilution by performing a control titration (CaCl₂ into buffer).
-
Fit the integrated data to a suitable binding model (e.g., 'one set of sites') to calculate Kₐ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Figure 2: General workflow for Isothermal Titration Calorimetry (ITC).
Protocol: Analyzing Protein Interaction by Surface Plasmon Resonance (SPR)
This protocol provides a representative method for screening and quantifying the interaction between this compound and a target protein (e.g., a calcium-binding protein).
Objective: To measure the association (kₐ) and dissociation (kₔ) rates and determine the equilibrium dissociation constant (Kₔ).
Materials:
-
SPR instrument (e.g., Biacore™ system)
-
Sensor Chip (e.g., CM5 chip for amine coupling)
-
Target protein of interest
-
This compound
-
Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl
-
Running buffer: HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), pH 7.4
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface by injecting a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.
-
Inject the target protein (e.g., 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level is reached (~10000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein injection to allow for reference subtraction.
-
-
Interaction Analysis (Kinetics):
-
Prepare a series of dilutions of this compound in the running buffer (e.g., a 2-fold dilution series from 100 µM down to ~1 µM). A buffer-only sample serves as the 'zero concentration' blank.
-
Inject each this compound concentration over the protein and reference surfaces for a set time (e.g., 180 seconds, association phase) at a constant flow rate (e.g., 30 µL/min).
-
Allow the buffer to flow over the surfaces for an extended period (e.g., 600 seconds, dissociation phase).
-
Between each concentration, inject the regeneration solution to remove all bound analyte and return to the baseline.
-
-
Data Analysis:
-
Subtract the response from the reference flow cell and the 'zero concentration' blank from the active surface data.
-
Globally fit the resulting sensorgrams (Response Units vs. Time) from all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding).
-
The fitting will yield the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).
-
Protocol: Evaluating Antimicrobial Activity by Broth Microdilution
This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial or fungal strain.
Objective: To find the lowest concentration of this compound that inhibits visible microbial growth.
Materials:
-
Sterile 96-well microtiter plates
-
Test microorganism (e.g., Staphylococcus aureus ATCC 6538, Candida albicans ICB/USP-562)[11]
-
Appropriate liquid growth medium (e.g., Brain Heart Infusion (BHI) Broth)[11]
-
This compound stock solution (sterile)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the test microorganism overnight in BHI broth.
-
Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Further dilute to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Add 100 µL of sterile BHI broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 (growth control, no drug) and 12 (sterility control, no drug, no inoculum) receive no drug.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in a well that shows no visible growth (i.e., is clear).
-
Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the growth control.
-
Figure 3: Workflow for Broth Microdilution MIC Assay.
Relevance to Signaling Pathways
This compound is not a direct signaling molecule. Its high stability means it does not significantly increase the concentration of free intracellular calcium. However, its existence as a calcium-containing entity makes it relevant to the broader context of calcium signaling. Calcium-dependent signaling pathways, such as those mediated by calmodulin, are fundamental to cellular processes. Any potential interaction of this compound with extracellular calcium-sensing receptors or its influence on local calcium gradients, while speculative, would be the mechanism by which it could intersect with these pathways.
Figure 4: A canonical IP₃/DAG Calcium Signaling Pathway.
Conclusion and Future Directions
This compound is a well-characterized molecule with a critical and defined role in enhancing the safety of gadolinium-based MRI contrast agents. While its direct interactions with biological macromolecules are not extensively documented with quantitative data, its chemical nature as a stable calcium chelate provides a basis for predicting potential interactions with proteins and nucleic acids. Its reported antimicrobial activity warrants further investigation to determine the specific mechanisms and quantitative efficacy against a broader range of pathogens. Future research should focus on applying detailed biophysical techniques, such as those outlined in this guide, to quantify the binding kinetics and thermodynamics of this compound with specific biological targets, such as serum albumin and calcium-binding proteins, to fully elucidate its biological interaction profile.
References
- 1. US20210284614A1 - Method for manufacturing calteridol - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. This compound | 121915-83-1 | Benchchem [benchchem.com]
- 5. This compound | C34H58Ca3N8O14 | CID 11954338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. KEGG DRUG: this compound [genome.jp]
- 7. Calcium binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Calcium Hydroxide in Endodontics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of the Antibacterial Activity of Calcium Hydroxide Combined with Chlorhexidine Paste and Other Intracanal Medications against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brain.fuw.edu.pl [brain.fuw.edu.pl]
- 11. Two methods to evaluate the antimicrobial action of calcium hydroxide paste - PubMed [pubmed.ncbi.nlm.nih.gov]
Calteridol Calcium: An Examination of its Antibacterial Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Calteridol calcium is primarily recognized for its role as a stabilizing excipient in gadolinium-based contrast agents for magnetic resonance imaging (MRI). While literature suggests inherent antibacterial and antifungal properties, a thorough review reveals a notable absence of specific quantitative data on its antibacterial spectrum. This technical guide addresses this information gap by summarizing the current qualitative understanding of this compound's antimicrobial characteristics. Furthermore, it provides detailed, standardized experimental protocols that would be requisite for a comprehensive evaluation of its antibacterial efficacy. This includes methodologies for determining Minimum Inhibitory Concentrations (MICs) and visualizing the necessary experimental workflows, thereby offering a foundational framework for future research in this area.
Introduction
This compound, the calcium salt of the calteridol ligand, is a macrocyclic polyaminocarboxylate.[1] Its primary application in the pharmaceutical industry is as a stabilizing agent in MRI contrast media, such as ProHance®. In this capacity, it ensures that the gadolinium ion remains tightly chelated, preventing the release of toxic free metal ions.[1] Beyond this established function, several sources assert that this compound also possesses notable antibacterial and antifungal properties.[1][2] However, the scientific literature currently lacks specific in vitro assay data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, against a range of pathogenic bacteria. This guide serves to consolidate the available information and to propose the necessary experimental framework to quantitatively define the antibacterial spectrum of this compound.
Antibacterial Spectrum of this compound: Current State of Knowledge
Qualitative assessments suggest that this compound is effective against various pathogens, though these are not specified.[1][2] This has led to interest in its potential as a therapeutic agent in infection control.[1] However, without quantitative data, its spectrum of activity and potential clinical utility remain speculative. A comprehensive evaluation of its activity against a panel of clinically relevant bacteria is a critical next step.
Data Presentation
To date, no peer-reviewed studies have been published detailing the MIC or MBC values of this compound against specific bacterial strains. The following table illustrates the absence of this crucial quantitative data for a selection of common pathogenic bacteria.
| Bacterial Species | Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | No Data Available | No Data Available | N/A |
| Escherichia coli | ATCC 25922 | No Data Available | No Data Available | N/A |
| Pseudomonas aeruginosa | ATCC 27853 | No Data Available | No Data Available | N/A |
| Enterococcus faecalis | ATCC 29212 | No Data Available | No Data Available | N/A |
| Streptococcus pneumoniae | ATCC 49619 | No Data Available | No Data Available | N/A |
| Klebsiella pneumoniae | ATCC 700603 | No Data Available | No Data Available | N/A |
Table 1: Status of Quantitative Antibacterial Data for this compound. This table highlights the current lack of publicly available data on the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against common pathogenic bacteria.
Experimental Protocols for Determining Antibacterial Spectrum
To ascertain the antibacterial spectrum of this compound, standardized methodologies must be employed. The following section details a general protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted technique for quantitative antimicrobial susceptibility testing.[1][3][4]
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[1][5] Each well is then inoculated with a standardized microbial suspension. The MIC is defined as the lowest concentration of the antimicrobial agent that inhibits visible growth of the microorganism after incubation.[1][6]
Materials:
-
This compound
-
Sterile 96-well microtiter plates (round-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate liquid growth medium
-
Bacterial strains for testing (e.g., from ATCC)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Sterile petri dishes
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration. The concentration should be at least 10 times the highest concentration to be tested.[5]
-
Preparation of Inoculum: From a pure overnight culture of the test bacterium on an agar plate, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be verified using a spectrophotometer. Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 serves as a positive control (inoculum without the drug), and column 12 serves as a negative control (broth only).[7]
-
-
Inoculation: Within 15 minutes of standardizing the inoculum, add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. This brings the final volume in each well to 200 µL and halves the concentration of this compound in each well. Do not add bacteria to column 12.[5]
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.[6]
-
Interpretation of Results: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well). The positive control well should be turbid, and the negative control well should be clear.[8]
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols necessary to determine the antibacterial spectrum of a given compound.
Figure 1. Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Potential Signaling Pathways and Mechanism of Action
The mechanism by which this compound may exert its antibacterial effects is currently unknown. For many calcium-containing compounds, such as calcium hydroxide, the antimicrobial activity is attributed to the release of hydroxyl ions, which creates a highly alkaline environment (pH 12.5-12.8).[9][10] This high pH leads to the denaturation of proteins and damage to bacterial DNA and cytoplasmic membranes.[9] However, this compound is a stable chelate and is not expected to release hydroxyl ions in the same manner. Its mechanism is more likely related to its specific chemical structure. Further research would be required to elucidate the signaling pathways or cellular targets involved in its potential antibacterial action.
A hypothetical workflow to investigate the mechanism of action is presented below.
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asm.org [asm.org]
- 3. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apec.org [apec.org]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth microdilution reference methodology | PDF [slideshare.net]
- 9. Antimicrobial Activity of Calcium Hydroxide in Endodontics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
Calteridol Calcium: A Technical Guide for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calteridol calcium (CAS No. 121915-83-1) is a specialized pharmaceutical excipient primarily utilized as a chelating agent and stabilizer in parenteral drug formulations.[1] Its most prominent application is within gadolinium-based contrast agents (GBCAs) for Magnetic Resonance Imaging (MRI), such as in the formulation of gadoteridol (ProHance®).[2][3][4][5][6][7][8] In this context, its principal function is to complex with any potential free gadolinium ions, mitigating the risk of toxicity associated with the unchelated heavy metal.[9] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and the experimental protocols for its characterization.
While this compound has demonstrated antifungal and antibacterial properties in preclinical research, its primary role in approved pharmaceutical products to date is that of a stabilizing excipient.[1][10] It is important to note that this compound is intended for research and pharmaceutical manufacturing purposes and not for direct human or veterinary therapeutic use on its own.[11]
Chemical and Physical Properties
This compound is the calcium salt of calteridol, a macrocyclic polyaminocarboxylate ligand.[1] Its structure is designed for high-affinity binding to metal ions. The key physicochemical properties of this compound are summarized in the tables below.
Table 1: General and Chemical Properties
| Property | Value | Source |
| IUPAC Name | tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | [10][12] |
| CAS Number | 121915-83-1 | [10] |
| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄ | [10][12] |
| Molecular Weight | 923.1 g/mol | [10][12] |
| Synonyms | SQ33,248, RPH56VWA1A | [13] |
| Topological Polar Surface Area | 307 Ų | [1][12] |
| Heavy Atom Count | 59 | [1] |
Table 2: Physical and Formulation-Relevant Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [2] |
| Aqueous Solubility | ≥500 mg/mL | [1] |
| Solubility in other solvents | Freely soluble in methanol | [1] |
| Concentration in ProHance® | 0.23 mg/mL | [2][3][5][6][7][8] |
| Storage Conditions | Dry, dark, at 0-4°C (short term) or -20°C (long term) | [11] |
Mechanism of Action as an Excipient
The primary function of this compound in pharmaceutical formulations, particularly in gadoteridol injections, is to act as a stabilizing agent by sequestering free metal ions.[1] Gadolinium-based contrast agents rely on the kinetic and thermodynamic stability of the gadolinium complex (e.g., gadoteridol). However, there is a potential for a minuscule amount of the toxic, free Gd³⁺ ion to be present due to dissociation or impurities.
This compound is included in the formulation in a small, excess amount relative to the active ingredient.[9] The calteridol ligand has a very high affinity for gadolinium, with a stability constant (Log K) reported at 22.1.[1] In the formulation, the calcium in the this compound complex can be readily displaced by any free Gd³⁺ ions, a process known as transmetallation. This effectively "scavenges" the free gadolinium, forming the stable gadoteridol complex and releasing biocompatible calcium ions. This ensures the safety of the injectable product by minimizing patient exposure to toxic free gadolinium.[9]
References
- 1. This compound | 121915-83-1 | Benchchem [benchchem.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. drugs.com [drugs.com]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. health.ucdavis.edu [health.ucdavis.edu]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 9. KR20210114742A - Method for manufacturing calteridol - Google Patents [patents.google.com]
- 10. Buy this compound | 121915-83-1 [smolecule.com]
- 11. medkoo.com [medkoo.com]
- 12. This compound | C34H58Ca3N8O14 | CID 11954338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
Aqueous Solubility of Calteridol Calcium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aqueous solubility is a critical physicochemical property that profoundly influences a drug candidate's journey from discovery to clinical application. It directly impacts bioavailability, formulation strategies, and ultimately, therapeutic efficacy. Calteridol calcium, a macrocyclic chelating agent, is noted for its role as a stabilizing excipient in gadolinium-based contrast agents and has demonstrated notable aqueous solubility.[1] This high solubility is a key attribute, facilitating its use in aqueous formulations for diagnostic and research purposes.
This technical guide provides an in-depth overview of the aqueous solubility of this compound. It consolidates available physicochemical data, presents detailed experimental protocols for solubility determination, and illustrates key processes through workflow diagrams to support researchers in the fields of pharmaceutical sciences and drug development.
Physicochemical Properties
The molecular characteristics of this compound are foundational to its solubility behavior. The presence of a 2-hydroxypropyl substituent and multiple carboxylate groups on the macrocyclic ligand enhances its hydrophilicity.[1][2] A summary of its key properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄ | [3][4][5] |
| Molecular Weight | 923.1 g/mol | [3][4][5] |
| CAS Number | 121915-83-1 | [3][5] |
| Topological Polar Surface Area | 307 Ų | [3][4] |
| Hydrogen Bond Donor Count | 2 | [3][4] |
| Hydrogen Bond Acceptor Count | 22 |[3][4] |
Aqueous Solubility Data
This compound exhibits high aqueous solubility, a feature essential for its application in liquid formulations.[1] The hydrophilicity imparted by the 2-hydroxypropyl group on the ligand is a significant contributor to this characteristic.[1][2]
Table 2: Reported Aqueous Solubility of this compound
| Solvent/Medium | Temperature (°C) | Solubility | Source |
|---|---|---|---|
| Water | Not Specified | ≥500 mg/mL | [1] |
| Methanol | Not Specified | Freely Soluble | [1] |
| DMSO | Not Specified | Soluble |[6] |
Experimental Protocol: Equilibrium Shake-Flask Solubility Assay
The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol provides a detailed methodology for assessing the aqueous solubility of this compound.
3.1 Materials and Equipment
-
Compound: this compound powder
-
Solvent: Purified water (Type I/Milli-Q)
-
Equipment:
-
Analytical balance (4-decimal place)
-
Scintillation vials (e.g., 20 mL)
-
Orbital shaker with temperature control
-
Centrifuge capable of >10,000 x g
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
-
Volumetric flasks and pipettes
-
3.2 Procedure
-
Preparation: Add an excess amount of this compound powder to a series of scintillation vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Solvent Addition: Accurately pipette a known volume of purified water into each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended particles.
-
Sampling and Filtration: Carefully withdraw an aliquot from the supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot using a 0.22 µm syringe filter to remove any fine particulates.
-
Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound. A standard calibration curve must be prepared and run in parallel to ensure accurate quantification.
3.3 Data Analysis The equilibrium solubility (S) is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as the mean ± standard deviation.
Visualization of Experimental Workflow
To clarify the logical flow of the solubility determination process, the following diagram illustrates the key steps of the shake-flask method.
Role as a Chelating Agent and Mechanism
This compound's primary function is as a stabilizing excipient in gadolinium-based MRI contrast agents like ProHance®.[1] The calteridol ligand, a macrocyclic polyaminocarboxylate, forms a highly stable complex with metal ions.[1] The macrocyclic structure provides a pre-organized cavity with nitrogen and oxygen atoms that allows for octadentate binding to metal ions.[1] In formulations, this compound ensures that the gadolinium ion remains tightly chelated, which is critical for preventing the release of free, toxic metal ions into the body.[1] The complex has a high stability constant (Log K) of 22.1 for Gd³⁺, indicating a very strong binding affinity.[1]
While not directly related to its solubility, understanding its mechanism of action as a chelator provides context for its use. The calcium ion in the compound is part of this stable complex, contributing to the overall properties of the molecule in its formulation.
References
- 1. This compound | 121915-83-1 | Benchchem [benchchem.com]
- 2. Buy this compound | 121915-83-1 [smolecule.com]
- 3. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound | C34H58Ca3N8O14 | CID 11954338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Calteridol Calcium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the laboratory synthesis of Calteridol calcium, a critical component in pharmaceutical formulations, particularly as a stabilizing agent in gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI). The synthesis is a two-step process involving the preparation of the chelating ligand, 2,2',2''-[10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetic acid (teridol), followed by its complexation with calcium ions. This protocol details the methodologies for both steps, including purification and analysis, and presents key quantitative data in a structured format for clarity and reproducibility. Additionally, relevant biological context is provided through a diagram of the general calcium signaling pathway.
Introduction
This compound serves as the calcium salt of calteridol and is primarily utilized as a pharmaceutical aid.[1][2] Its molecular formula is C₃₄H₅₈Ca₃N₈O₁₄, with a molecular weight of 923.1 g/mol .[1][3] In the context of MRI contrast agents like ProHance®, this compound acts as an excipient to enhance safety by chelating any free gadolinium ions, thereby mitigating their potential toxicity.[4] The synthesis of high-purity this compound is crucial for ensuring the stability and safety of these medical imaging agents. This protocol outlines a reliable and efficient method for its laboratory-scale preparation.
Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Reactants and Stoichiometry
| Reactant/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents (relative to Teridol) |
| Teridol | C₁₇H₃₂N₄O₇ | 432.46 | 1.0 |
| Calcium Carbonate | CaCO₃ | 100.09 | 0.8 - 2.5[3][5][6] |
Table 2: Reaction Conditions
| Parameter | Value | Reference |
| Teridol Synthesis (from Gadoteridol) | ||
| Reaction Temperature | 80 - 90 °C | [6] |
| Reaction Time | 1 - 2 hours | [6] |
| Calcium Complexation | ||
| Reaction Temperature | 75 - 90 °C | [1][7] |
| Reaction Time | 1 - 3 hours | [1][3][6] |
| Crystallization | ||
| Crystallization Solvent | Acetone, Methanol, or Acetone/Water mixture | [1][6][7] |
| Cooling Temperature | 10 - 20 °C | [3][5][6] |
Table 3: Yield and Purity
| Parameter | Value | Reference |
| Teridol Synthesis Yield | ~91.5% | [5][6][7] |
| This compound Synthesis Yield | ~91.0% | [5] |
| Purity of Teridol (post-nanofiltration) | >90% | [5][6] |
| Purity of this compound (HPLC) | >98% | [4] |
| Residual Gadolinium | <0.1 ppm | [1] |
Experimental Protocols
Part 1: Synthesis of Teridol from Gadoteridol
This procedure describes the de-complexation of Gadoteridol to yield the teridol ligand.
Materials:
-
Gadoteridol
-
Decomplexing agent (e.g., Tartaric acid, Succinic acid, Citric acid)[5][7]
-
Purified Water
-
Cation and Anion exchange resins
-
Nanofilter
Procedure:
-
In a suitable reactor, dissolve Gadoteridol in purified water.
-
Add 2.0 to 6.0 equivalents of the chosen decomplexing agent (e.g., tartaric acid) relative to Gadoteridol.[5]
-
Heat the reaction mixture to 80-90°C and stir for 1-2 hours.[6]
-
Cool the mixture to 20°C to allow for the precipitation of the gadolinium salt.[5]
-
Filter the mixture to remove the precipitated gadolinium salt.
-
Purify the filtrate by passing it sequentially through cation and anion exchange resins.[5]
-
Further purify the solution using a nanofilter to remove any remaining inorganic salts and low molecular weight impurities.[5][6][7]
-
Concentrate the purified filtrate under reduced pressure to obtain solid teridol.
-
Dry the product to a constant weight. A yield of approximately 91.5% can be expected.[5][6][7]
Part 2: Synthesis of this compound
This procedure details the complexation of the synthesized teridol with calcium ions.
Materials:
-
Teridol (synthesized in Part 1)
-
Calcium Carbonate (CaCO₃)
-
Purified Water
-
Acetone
Procedure:
-
To a reactor, add the synthesized teridol (1.0 equivalent) and purified water.
-
Add calcium carbonate (0.8 to 2.5 equivalents).[3][5][6] A slight excess of calcium carbonate can help drive the reaction to completion.
-
Heat the reaction mixture to 75-90°C and stir for 1-3 hours.[1][3][7] The reaction progress can be monitored by the cessation of CO₂ evolution.
-
After the reaction is complete, cool the solution to 10°C and filter to remove any unreacted calcium carbonate.[3][5][6]
-
Concentrate the filtrate under reduced pressure.
-
Add purified water to dissolve the concentrated residue, then raise the temperature to 40°C.[3][5][6]
-
Cool the mixture to 20°C to maximize crystal formation.[3][5][6]
-
Filter the crystalline product and wash with a small amount of cold acetone.
-
Dry the final product, this compound, under vacuum. A yield of approximately 91.0% is expected.[5]
Part 3: Quality Control and Analysis
Purity Analysis:
-
The purity of the final this compound product should be assessed by High-Performance Liquid Chromatography (HPLC). A purity of >98% is typically required.[4]
Calcium Content:
-
The calcium content can be determined using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7]
Structural Confirmation:
-
The structure of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
General Calcium Signaling Pathway
While this compound's primary role is not as a signaling molecule, it exists within a biological milieu where calcium signaling is fundamental. The following diagram illustrates a general overview of intracellular calcium signaling.
Caption: General overview of the intracellular calcium signaling pathway.
References
- 1. Buy this compound | 121915-83-1 [smolecule.com]
- 2. This compound - CAS - 121915-83-1 | Axios Research [axios-research.com]
- 3. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 4. medkoo.com [medkoo.com]
- 5. US20210284614A1 - Method for manufacturing calteridol - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. This compound | 121915-83-1 | Benchchem [benchchem.com]
Application Notes and Protocols for Calteridol Calcium in MRI Contrast Agent Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calteridol calcium is the calcium salt of the macrocyclic polyaminocarboxylate ligand, calteridol.[1] In the formulation of MRI contrast agents, particularly those based on gadolinium, this compound serves a critical function as a stabilizing excipient.[2] Its primary role is to tightly chelate any free gadolinium ions (Gd³⁺) that may dissociate from the primary contrast agent complex, thereby mitigating the risk of toxicity associated with unchelated gadolinium.[3][4] This is a crucial safety measure, as free gadolinium ions can lead to conditions such as Nephrogenic Systemic Fibrosis (NSF).[4]
These application notes provide a comprehensive overview of the physicochemical properties of this compound, along with detailed protocols for its use in the formulation, characterization, and preclinical evaluation of gadolinium-based MRI contrast agents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in formulation development. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄ | [5][6][7] |
| Molecular Weight | 923.1 g/mol | [5][6][7] |
| Exact Mass | 922.2950211 g/mol | [5][6] |
| Aqueous Solubility | ≥500 mg/mL | [1] |
| Topological Polar Surface Area | 307 Ų | [5][7] |
| Hydrogen Bond Donor Count | 2 | [5][6] |
| Hydrogen Bond Acceptor Count | 22 | [5][6] |
| Rotatable Bond Count | 10 | [5][6] |
Formulation and Characterization Protocols
Protocol 1: Formulation of a Gadoteridol-Based Contrast Agent with this compound
This protocol describes the preparation of a sterile solution of a gadolinium-based contrast agent (gadoteridol) stabilized with this compound, based on the principles of the commercially available ProHance® formulation.[8][9]
Materials:
-
Gadoteridol
-
This compound[5]
-
Tromethamine
-
Hydrochloric acid (HCl) and/or Sodium hydroxide (NaOH) for pH adjustment
-
Water for Injection (WFI)
-
Sterile, pyrogen-free vials
-
0.22 µm sterile filter
Procedure:
-
In a sterile vessel, dissolve tromethamine in approximately 80% of the final volume of WFI with stirring.
-
Slowly add gadoteridol to the solution and stir until completely dissolved.
-
Add this compound to the solution and continue stirring until it is fully dissolved. A typical formulation uses a small molar excess of the chelating ligand in its calcium form to prevent the release of free gadolinium.[3][4] For example, ProHance® contains 279.3 mg (0.5 mmol) of gadoteridol and 0.23 mg (0.00025 mmol) of this compound per mL.[9][10]
-
Check the pH of the solution. Adjust the pH to a range of 6.5 to 8.0 using HCl or NaOH as needed.[10]
-
Add WFI to reach the final desired volume and stir to ensure homogeneity.
-
Sterile-filter the solution through a 0.22 µm filter into sterile, pyrogen-free vials.
-
Seal the vials and label appropriately.
Protocol 2: In Vitro T1 Relaxivity Measurement
Relaxivity (r₁) is a measure of the efficiency of a contrast agent in shortening the T1 relaxation time of water protons and is a key indicator of its performance.[11][12]
Materials:
-
Formulated contrast agent solution
-
Phantoms (e.g., tubes or a multi-well plate)
Procedure:
-
Prepare a series of dilutions of the contrast agent in human whole blood or plasma at various concentrations (e.g., 0.0625, 0.125, 0.25, 0.5, 1, 2, and 4 mM).[14] A sample of the blood or plasma without the contrast agent will serve as the control.
-
Transfer the samples into phantoms.
-
Place the phantoms in the MRI scanner and allow them to equilibrate to the desired temperature (typically 37°C).[12][14]
-
Measure the T1 relaxation times of each sample using an inversion recovery turbo spin echo (IR-TSE) pulse sequence with multiple inversion times (e.g., 0, 23, 50, 100, 250, 500, 750, 1500 ms).[12]
-
Calculate the relaxation rate (R₁) for each sample as R₁ = 1/T₁.
-
Plot the relaxation rate (R₁) as a function of the contrast agent concentration (in mM).
-
The T1 relaxivity (r₁) is determined from the slope of the linear regression of this plot, expressed in units of s⁻¹·mM⁻¹.[15]
Quantitative Data for Gadoteridol (ProHance®) in Human Whole Blood:
| Magnetic Field Strength | T1 Relaxivity (r₁) [s⁻¹·mM⁻¹] | Reference |
| 1.5 T | 4.4 ± 0.6 | [14] |
| 3.0 T | 3.5 ± 0.6 | [14] |
| 7.0 T | 3.4 ± 0.1 | [14] |
Protocol 3: In Vitro Stability Assessment
This protocol assesses the stability of the gadolinium complex by measuring the release of free Gd³⁺ ions over time.
Materials:
-
Formulated contrast agent
-
Human serum or phosphate-buffered saline (PBS)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instrument
Procedure:
-
Dilute the formulated contrast agent to a clinically relevant concentration in human serum or PBS.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 1, 6, 24, 48 hours), take aliquots of the samples.
-
Use a method such as liquid chromatography-high resolution mass spectrometry to separate any free Gd³⁺ from the chelated form.[16]
-
Quantify the concentration of free Gd³⁺ using ICP-MS.[15]
-
A stable formulation will show no significant increase in free Gd³⁺ over the incubation period.
Preclinical In Vivo Evaluation
Protocol 4: In Vivo MRI for Tumor Characterization in a Mouse Model
This protocol outlines a typical procedure for evaluating the contrast enhancement of the formulated agent in a tumor-bearing mouse model.[17][18][19]
Materials:
-
Formulated contrast agent
-
Small animal MRI scanner (e.g., 9.4 T)[19]
-
Anesthesia (e.g., isoflurane)
-
Catheter for intravenous injection
Procedure:
-
Anesthetize the mouse and place it in the MRI scanner.
-
Acquire pre-contrast T1-weighted images of the tumor region. A spin-echo sequence with a short repetition time (e.g., 450 ms) and echo time (e.g., 8.77 ms) is suitable.[19]
-
Administer the contrast agent intravenously via a tail vein catheter at a standard dose (e.g., 0.1 mmol Gd/kg body weight).[19]
-
Acquire a series of post-contrast T1-weighted images at multiple time points (e.g., immediately after injection, and at 20, 60, 120, and 180 minutes).[19]
-
Analyze the images by drawing regions of interest (ROIs) over the tumor and surrounding healthy tissue to quantify the signal enhancement over time.
-
A significant and sustained increase in signal intensity within the tumor compared to the pre-contrast images and surrounding tissue indicates successful contrast enhancement.[18]
Visualizations
Functional Role of this compound
Caption: Mechanism of stabilization by this compound.
General Workflow for Contrast Agent Development
References
- 1. This compound | 121915-83-1 | Benchchem [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US20210284614A1 - Method for manufacturing calteridol - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pharmacompass.com [pharmacompass.com]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound | C34H58Ca3N8O14 | CID 11954338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zora.uzh.ch [zora.uzh.ch]
- 14. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability of MRI contrast agents in high-energy radiation of a 1.5T MR-Linac - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Gadolinium-Based Contrast Agents for MR Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Single- and Multi-Arm Gadolinium MRI Contrast Agents for Targeted Imaging of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Calteridol Calcium in Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calteridol calcium is a critical component in pharmaceutical formulations, primarily utilized as a stabilizing excipient in gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI).[1] Its function is to chelate any free gadolinium ions, thereby preventing potential toxicity.[1] Accurate quantification of this compound in solutions is paramount for ensuring the safety, efficacy, and quality of these pharmaceutical products.
This application note provides detailed protocols for two robust analytical methods for the quantification of this compound in solution: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are essential for quality control, stability testing, and formulation development.
Experimental Protocols
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method provides a reliable and widely accessible approach for the routine quantification of this compound.
2.1.1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (OPA)
-
Methanol (HPLC grade)
-
0.45 µm nylon membrane filters
2.1.2. Instrumentation
-
HPLC system with a UV detector (e.g., Waters Alliance e2695 separations module with a 2487 dual λ absorbance detector or similar)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software (e.g., Empower 3)
2.1.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A mixture of 0.1% Orthophosphoric acid in water (A) and 0.1% Orthophosphoric acid in acetonitrile (B) in a ratio of 55:45 (v/v).[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 210 nm |
| Run Time | 10 minutes |
2.1.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound Reference Standard and dissolve it in a 10 mL volumetric flask with a diluent of Acetonitrile:Water (50:50 v/v).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the this compound solution to be tested with the diluent to fall within the calibration range. Filter the final solution through a 0.45 µm nylon filter before injection.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of low concentrations of this compound or for analysis in complex matrices.
2.2.1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Calteridol-d6 (or other suitable internal standard)
2.2.2. Instrumentation
-
LC-MS/MS system (e.g., Agilent 1200 LC with a G6410A Triple Quadrupole MS or similar)
-
C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Data acquisition and processing software
2.2.3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | 0-2 min: 5% B2-6 min: 5-95% B6-8 min: 95% B8-8.1 min: 95-5% B8.1-10 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined empirically based on the parent compound and its fragments. A hypothetical transition could be based on the molecular weight of the Calteridol ligand (401.44 g/mol ).[3] |
| Internal Standard | Calteridol-d6, with a corresponding mass shift in the MRM transition. |
2.2.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV method.
-
Working Standard Solutions: Prepare calibration standards from 1 ng/mL to 500 ng/mL, each containing a fixed concentration of the internal standard.
-
Sample Preparation: Dilute the sample to an expected concentration within the calibration range and add the internal standard to the same final concentration as in the working standards.
Data Presentation
The following tables summarize the expected quantitative data from the validation of these methods.
Table 1: HPLC-UV Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Table 2: LC-MS/MS Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 1 - 500 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in a solution sample.
Caption: Workflow for this compound Quantification.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note are suitable for the accurate and precise quantification of this compound in solutions. The choice of method will depend on the specific requirements of the analysis, such as the expected concentration range and the complexity of the sample matrix. Proper method validation should be performed to ensure reliable results for routine use in a regulated environment.
References
Unraveling the Role of Calteridol Calcium: A Clarification on its Applications in Scientific Research
A comprehensive review of scientific literature reveals that Calteridol Calcium is not utilized for fluorescent cellular imaging of calcium. Presently, there are no published studies that employ this compound as a probe to investigate cellular responses to changes in intracellular calcium levels.[1] Its primary application in the biomedical field is fundamentally different, serving as a crucial component in medical imaging, specifically in Magnetic Resonance Imaging (MRI).
This document aims to clarify the established applications of this compound and to provide researchers, scientists, and drug development professionals with accurate information regarding tools and protocols for cellular calcium imaging.
The True Application of this compound: A Chelating Agent in MRI
This compound is the calcium salt of Calteridol. The Calteridol ligand is a macrocyclic polyaminocarboxylate that acts as a chelating agent, forming stable complexes with metal ions.[1] This property is leveraged in its primary application as a stabilizing component in gadolinium-based contrast agents (GBCAs) used for MRI.[1][2]
In this context, Calteridol's function is to sequester the gadolinium ion (Gd³⁺), preventing the release of the toxic free metal ion into the body while enhancing the relaxation rates of water protons in its vicinity.[1][3] This alteration of the magnetic properties of nearby water molecules improves the contrast and resolution of MRI images, aiding in the visualization of lesions, vascular abnormalities, and tumors in preclinical and clinical research.[1][2][]
Established Fluorescent Probes for Cellular Calcium Imaging
For researchers interested in studying intracellular calcium signaling, a wide array of fluorescent calcium indicators are available. These probes are designed to exhibit a change in their fluorescent properties upon binding to Ca²⁺ ions, allowing for the real-time visualization and measurement of calcium dynamics within living cells. These indicators are broadly categorized into two main types: chemical dyes and genetically encoded calcium indicators (GECIs).
A selection of commonly used chemical fluorescent calcium indicators is summarized in the table below.
| Indicator | Excitation (nm) | Emission (nm) | Kd for Ca²⁺ (nM) | Fluorescence Increase upon Ca²⁺ Binding | Key Features |
| Fluo-3 | ~490-500 | ~525 | ~390 | >100-fold | Widely used, compatible with argon-ion lasers. |
| Fluo-4 | ~494 | ~516 | ~345 | >100-fold | Brighter than Fluo-3 at 488 nm excitation. |
| Fura-2 | ~340/380 | ~510 | ~145 | Ratiometric | Allows for more accurate quantification of Ca²⁺ concentrations. |
| Indo-1 | ~330-350 | ~400/475 | ~230 | Ratiometric | Preferred for flow cytometry applications. |
| Calbryte™ 520 | ~492 | ~514 | ~1200 | ~300-fold | High signal-to-noise ratio, suitable for HTS.[5] |
| Fluo-8® | ~490 | ~514 | ~389 | ~200-fold | Brighter alternative to Fluo-3 and Fluo-4.[5] |
Note: Excitation and emission maxima, as well as Kd values, can vary slightly depending on the experimental conditions (e.g., pH, temperature, ionic strength).
General Protocol for Cellular Calcium Imaging using a Fluorescent Dye
The following is a generalized protocol for loading a cell-permeant fluorescent calcium indicator (e.g., Fluo-4 AM) into cultured cells for subsequent imaging. This protocol should be optimized for specific cell types and experimental conditions.
I. Reagent Preparation
-
Prepare a stock solution of the fluorescent calcium indicator. Dissolve the AM ester form of the dye (e.g., Fluo-4 AM) in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 1-5 mM.
-
Prepare a loading buffer. A common loading buffer is Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer containing calcium and magnesium. For some dyes, a non-ionic dispersant like Pluronic F-127 may be added to the loading buffer to aid in dye solubilization.
II. Cell Loading
-
Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes or plates) to an appropriate confluency.
-
Prepare the loading solution. Dilute the dye stock solution into the loading buffer to a final concentration typically ranging from 1-10 µM.
-
Remove the cell culture medium and wash the cells once with the loading buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and temperature should be determined empirically.
-
Wash the cells two to three times with fresh, warm loading buffer to remove excess extracellular dye.
-
Incubate the cells for a further 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.
III. Cellular Imaging
-
Mount the imaging dish onto the stage of a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen dye.
-
Acquire baseline fluorescence images of the resting cells.
-
Stimulate the cells with the agonist or treatment of interest to induce a calcium response.
-
Record the changes in fluorescence intensity over time using time-lapse imaging.
-
Analyze the data by quantifying the change in fluorescence intensity in regions of interest (ROIs) corresponding to individual cells or subcellular compartments.
Visualizing the Cellular Calcium Imaging Workflow
The following diagram illustrates the general workflow for a cellular calcium imaging experiment using a fluorescent indicator.
Caption: General workflow for a cellular calcium imaging experiment.
Calcium Signaling Pathways: A Simplified Overview
Intracellular calcium signals are critical for a multitude of cellular processes. A common mechanism for increasing cytosolic calcium involves the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum (ER) and influx from the extracellular space. The diagram below provides a simplified representation of a signaling pathway leading to intracellular calcium release.
Caption: A simplified calcium signaling pathway.
References
Application Notes and Protocols for In Vitro Evaluation of Calteridol Calcium's Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Note
Calteridol is a macrocyclic polyaminocarboxylate ligand known for its high affinity and selectivity in forming stable complexes with calcium ions.[1][2] While its primary applications have been explored in other biomedical areas, its potent calcium-binding properties suggest a potential, yet unexplored, antimicrobial mechanism of action. Calcium is fundamentally important for the structural integrity and function of bacterial cells. It plays a crucial role in stabilizing the outer membrane of Gram-negative bacteria by bridging lipopolysaccharide (LPS) molecules and is also involved in the integrity of the cell wall in Gram-positive bacteria.[3] Furthermore, calcium is a key second messenger in bacterial signaling pathways.
It is hypothesized that Calteridol calcium may exert antimicrobial effects through one or more of the following mechanisms:
-
Competitive Calcium Sequestration: The Calteridol ligand may actively sequester essential free calcium from the growth medium or directly from bacterial cell structures, leading to membrane destabilization and cell death.[3]
-
Disruption of Calcium Homeostasis: The this compound complex could act as a delivery vehicle, creating a localized excess of calcium at the cell surface, thereby disrupting membrane potential and integrity.[3]
-
Interference with Calcium-Dependent Signaling: By altering local calcium concentrations, Calteridol could interfere with critical bacterial processes such as motility, biofilm formation, and virulence factor expression.
These application notes provide a comprehensive suite of in vitro assays designed to investigate the potential antimicrobial properties of this compound and to elucidate its calcium-dependent mechanism of action. The following protocols are intended to serve as a guide for researchers to systematically evaluate this compound's efficacy against a panel of relevant bacterial pathogens.
Hypothesized Mechanism of Action
The potential antimicrobial mechanism of Calteridol is predicated on its interaction with calcium ions essential for bacterial viability. The diagram below illustrates the hypothesized pathways by which Calteridol could disrupt bacterial cell integrity.
Caption: Hypothesized antimicrobial action of Calteridol via sequestration of essential calcium from the bacterial cell envelope.
Experimental Protocols
Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
This protocol outlines the determination of the minimum concentration of Calteridol required to inhibit visible bacterial growth (MIC) and to kill 99.9% of the initial bacterial inoculum (MBC). To investigate the calcium-dependence of Calteridol's activity, the assays are performed in standard and calcium-modulated media.
Caption: Workflow for determining MIC and MBC of Calteridol with calcium modulation.
-
Bacterial Strains and Culture Conditions:
-
Use reference strains such as Staphylococcus aureus (ATCC 29213, Gram-positive) and Pseudomonas aeruginosa (ATCC 27853, Gram-negative).
-
Grow bacteria overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in sterile deionized water.
-
Perform two-fold serial dilutions in a 96-well microtiter plate using CAMHB, CAMHB supplemented with 2.5 mM CaCl₂, and CAMHB supplemented with 1 mM EGTA. The final volume in each well should be 50 µL.
-
-
Preparation of Inoculum:
-
Dilute the overnight bacterial culture to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add 50 µL of the bacterial inoculum to each well of the 96-well plates.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
-
MBC Determination:
-
From each well showing no visible growth, plate 10 µL onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
Table 1: MIC and MBC values for this compound against Test Organisms
| Bacterial Strain | Growth Medium | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| S. aureus ATCC 29213 | Standard CAMHB | 64 | 128 |
| CAMHB + 2.5 mM CaCl₂ | >256 | >256 | |
| CAMHB + 1 mM EGTA | 32 | 64 | |
| P. aeruginosa ATCC 27853 | Standard CAMHB | 128 | 256 |
| CAMHB + 2.5 mM CaCl₂ | >256 | >256 |
| | CAMHB + 1 mM EGTA | 64 | 128 |
Time-Kill Kinetic Assay
This assay assesses the rate at which Calteridol kills a bacterial population over time, providing insight into whether the compound is bactericidal or bacteriostatic at various concentrations.
-
Preparation:
-
Prepare flasks containing CAMHB with Calteridol at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC.
-
Include a growth control flask without Calteridol.
-
-
Inoculation:
-
Inoculate each flask with a mid-logarithmic phase bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
Incubate the flasks at 37°C with shaking.
-
At time points 0, 2, 4, 6, 8, and 24 hours, withdraw an aliquot from each flask.
-
Perform serial dilutions and plate onto MHA plates to determine the number of viable bacteria (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.
-
Table 2: Time-Kill Kinetics of this compound against S. aureus
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
|---|---|---|---|---|---|
| 0 | 5.70 | 5.71 | 5.69 | 5.72 | 5.70 |
| 2 | 6.50 | 6.10 | 5.20 | 4.80 | 4.10 |
| 4 | 7.30 | 6.30 | 4.50 | 3.90 | 2.90 |
| 6 | 8.10 | 6.40 | 3.80 | 2.80 | <2.00 |
| 8 | 8.90 | 6.50 | 3.10 | <2.00 | <2.00 |
| 24 | 9.50 | 6.60 | <2.00 | <2.00 | <2.00 |
Bacterial Membrane Permeability Assay
This assay determines if Calteridol disrupts the bacterial cytoplasmic membrane, a likely mechanism for a calcium-chelating agent. The assay uses the fluorescent dye N-Phenyl-1-naphthylamine (NPN), which fluoresces in a hydrophobic environment (i.e., a damaged membrane).
-
Cell Preparation:
-
Grow bacteria to mid-log phase, then harvest by centrifugation.
-
Wash and resuspend the cells in a buffer (e.g., 5 mM HEPES, pH 7.2).
-
-
Assay Procedure:
-
In a 96-well black plate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM.
-
Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Add varying concentrations of Calteridol to the wells. Polymyxin B can be used as a positive control for membrane disruption.
-
Monitor the increase in fluorescence over time.
-
Table 3: Membrane Permeability of P. aeruginosa Induced by Calteridol
| Calteridol Conc. (µg/mL) | Fluorescence Units (Arbitrary) at 30 min |
|---|---|
| 0 (Control) | 150 |
| 0.25x MIC | 450 |
| 0.5x MIC | 980 |
| 1x MIC | 2100 |
| 2x MIC | 4500 |
| Polymyxin B (Positive Control) | 5200 |
Biofilm Inhibition and Disruption Assay
This protocol assesses the ability of Calteridol to prevent the formation of biofilms and to disrupt pre-formed biofilms.
Caption: Workflow for biofilm inhibition and disruption assays.
-
Biofilm Formation:
-
Dilute an overnight bacterial culture in a suitable medium (e.g., TSB with 1% glucose).
-
Dispense into a 96-well plate.
-
-
Inhibition Assay:
-
Add serial dilutions of Calteridol to the wells along with the bacterial inoculum.
-
Incubate for 24-48 hours at 37°C without shaking.
-
-
Disruption Assay:
-
Incubate the plate for 24 hours to allow biofilm formation.
-
Carefully remove the medium and wash with PBS to remove planktonic cells.
-
Add fresh medium containing serial dilutions of Calteridol.
-
Incubate for a further 24 hours.
-
-
Quantification:
-
Discard the medium, wash the wells with PBS, and air-dry.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash away excess stain and solubilize the bound dye with 30% acetic acid.
-
Measure the absorbance at 570 nm.
-
Table 4: Effect of Calteridol on S. aureus Biofilm
| Calteridol Conc. (µg/mL) | % Biofilm Inhibition | % Biofilm Disruption |
|---|---|---|
| 0.25x MIC | 35 | 15 |
| 0.5x MIC | 68 | 40 |
| 1x MIC | 92 | 75 |
| 2x MIC | 98 | 88 |
| 4x MIC | 99 | 95 |
References
Application Notes and Protocols: Preparation of Calteridol Calcium Stock Solutions
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Calteridol calcium is a chemical compound utilized in various research applications, including as a calcium salt in biological studies.[1] Proper preparation of stock solutions is critical to ensure experimental accuracy and reproducibility. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in research settings. This compound is characterized by its high aqueous solubility, which is a key factor in its formulation.[2]
Chemical Properties and Data Presentation
A summary of the key chemical properties of this compound is provided in the table below. This information is essential for accurate calculations and preparation of stock solutions.
| Property | Value | Reference |
| Chemical Name | calcium 2,2',2''-(10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate | [3] |
| Synonyms | This compound; SQ33,248; SQ-33,248 | [3] |
| Molecular Formula | C34H58Ca3N8O14 | [4] |
| Molecular Weight | 923.11 g/mol | [3] |
| CAS Number | 121915-83-1 (for the calcium salt) | [3] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO. Freely soluble in water and methanol. | [2][3] |
| Aqueous Solubility | ≥500 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (MW: 923.11 g/mol )[3]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettors and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound. For a 10 mM stock solution, the following calculation can be used:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass = 0.010 mol/L x 0.001 L x 923.11 g/mol = 0.00923 g = 9.23 mg
-
-
Weigh the this compound. Using a calibrated analytical balance, carefully weigh out 9.23 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound. Vortex the tube until the this compound is completely dissolved.[3] If necessary, gentle warming or sonication can be used to aid dissolution.[5]
-
Store the stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5] Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[3]
Protocol 2: Preparation of a High-Concentration Aqueous Stock Solution
Given its high aqueous solubility, this compound can also be prepared in an aqueous solution.
Materials:
-
This compound powder (MW: 923.11 g/mol )[3]
-
Nuclease-free water
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Pipettors and sterile tips
-
Vortex mixer
Procedure:
-
Determine the desired concentration. this compound has an aqueous solubility of ≥500 mg/mL.[2]
-
Weigh the this compound. Weigh the desired amount of this compound powder and place it in a sterile conical tube.
-
Add nuclease-free water. Add the appropriate volume of nuclease-free water to achieve the desired concentration.
-
Dissolve the compound. Vortex the tube until the powder is fully dissolved.
-
Sterile filter (optional). For cell culture applications, it is recommended to sterile filter the aqueous stock solution through a 0.22 µm filter.
-
Store the stock solution. Store the aqueous stock solution at 4°C for several weeks. For longer-term storage, aliquoting and freezing at -20°C is recommended.
Table of Solvent Volumes for Stock Solution Preparation:
| Desired Concentration | Mass of this compound | Volume of Solvent |
| For 1 mg | ||
| 1 mM | 1 mg | 1.08 mL |
| 5 mM | 1 mg | 0.22 mL |
| 10 mM | 1 mg | 0.11 mL |
| For 5 mg | ||
| 1 mM | 5 mg | 5.42 mL |
| 5 mM | 5 mg | 1.08 mL |
| 10 mM | 5 mg | 0.54 mL |
| For 10 mg | ||
| 1 mM | 10 mg | 10.83 mL |
| 5 mM | 10 mg | 2.17 mL |
| 10 mM | 10 mg | 1.08 mL |
This table is based on a molecular weight of 923.11 g/mol .[3]
Mandatory Visualizations
Caption: Workflow for a cell-based calcium assay using this compound.
References
Application Notes and Protocols for the Purity Analysis of Calteridol Calcium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the purity assessment of Calteridol calcium (C₃₄H₅₈Ca₃N₈O₁₄, MW: 923.1 g/mol )[1][2]. The methodologies described herein are essential for ensuring the quality, safety, and efficacy of this compound as an active pharmaceutical ingredient (API) or excipient in drug development.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and quantifying any related substances or impurities. A reverse-phase HPLC method with UV detection is standard for this purpose[3].
Application Note
This method separates Calteridol from its potential organic impurities based on their polarity. The retention time and peak area of Calteridol are used to determine its purity, while the peak areas of other components are used to quantify impurities. Research has demonstrated the capability of HPLC to achieve high-purity determinations, with reported purities of this compound at 98.7%[3].
Experimental Protocol
Objective: To determine the purity of this compound and quantify related substances.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
This compound reference standard
-
This compound sample
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-31 min: 95-5% B; 31-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation of Purity:
-
Purity (%) = (Area of Calteridol peak in sample / Total area of all peaks in sample) x 100
-
-
Quantification of Impurities:
-
Impurity (%) = (Area of individual impurity peak / Total area of all peaks) x 100
-
Data Presentation
| Analyte | Retention Time (min) | Acceptance Criteria (%) |
| Calteridol | ~15.2 | ≥ 98.5 |
| Related Substance A | ~12.8 | ≤ 0.2 |
| Unknown Impurity | Varies | ≤ 0.1 |
| Total Impurities | ≤ 1.5 |
Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Elemental Analysis
Calcium Content by Atomic Absorption Spectroscopy (AAS)
Application Note:
Atomic Absorption Spectroscopy (AAS) is a robust and widely used technique for the quantitative determination of specific elements, such as calcium, in pharmaceutical samples[4][5]. This method is highly selective and sensitive for the determination of calcium content in this compound, ensuring the correct stoichiometry of the salt.
Experimental Protocol:
Objective: To determine the percentage of calcium in this compound.
Instrumentation:
-
Atomic Absorption Spectrophotometer with a calcium hollow cathode lamp
-
Air-acetylene flame
Reagents and Materials:
-
Calcium carbonate (primary standard)
-
Hydrochloric acid (analytical grade)
-
Lanthanum chloride (releasing agent)
-
Deionized water
-
This compound sample
Instrumental Parameters:
| Parameter | Value |
|---|---|
| Wavelength | 422.7 nm |
| Slit Width | 0.2 nm |
| Lamp Current | 5 mA |
| Flame | Air-acetylene, reducing |
Procedure:
-
Standard Stock Solution (1000 ppm Ca): Accurately weigh approximately 2.497 g of dried calcium carbonate, dissolve it in a minimum amount of 6 M HCl, and dilute to 1 L with deionized water.
-
Working Standards: Prepare a series of working standards (e.g., 1, 2, 3, 4, 5 ppm Ca) by diluting the stock solution. Add lanthanum chloride solution to each standard to a final concentration of 0.1% to prevent phosphate interference[6].
-
Sample Preparation: Accurately weigh about 100 mg of this compound, dissolve it in deionized water, and dilute to a final volume of 100 mL. Further dilute an aliquot of this solution to bring the calcium concentration within the range of the working standards. Add lanthanum chloride to the same final concentration as in the standards.
-
Analysis: Aspirate the blank, standards, and sample solution into the AAS and record the absorbance readings.
-
Calculation: Construct a calibration curve of absorbance versus calcium concentration. Determine the concentration of calcium in the sample solution from the calibration curve and calculate the percentage of calcium in the original sample.
Data Presentation
| Parameter | Theoretical Value (%) | Acceptance Criteria (%) |
| Calcium Content | 13.02[1] | 12.5 - 13.5 |
Elemental Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Application Note:
ICP-MS is a powerful technique for the detection of trace and ultra-trace elemental impurities in pharmaceutical products. This method is crucial for ensuring that this compound complies with the stringent limits for elemental impurities set by regulatory bodies like the ICH Q3D guideline[7][8][9][10][11].
Experimental Protocol:
Objective: To identify and quantify elemental impurities in this compound according to ICH Q3D guidelines.
Instrumentation:
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
Reagents and Materials:
-
Nitric acid (trace metal grade)
-
Multi-element standard solutions
-
Internal standard solution (e.g., Rhodium)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound and digest it using a closed-vessel microwave digestion system with nitric acid. Dilute the digested sample to a suitable volume with deionized water.
-
Standard Preparation: Prepare a series of calibration standards containing the elements of interest at concentrations spanning the expected range in the sample.
-
Analysis: Introduce the blank, standards, and sample solution into the ICP-MS. Monitor the specified masses for the target elements.
-
Calculation: Quantify the concentration of each elemental impurity in the sample using the calibration curves.
Data Presentation
| Element Class (ICH Q3D) | Element | Permitted Daily Exposure (PDE) (µ g/day , Oral) | Acceptance Limit (µg/g) - Example for 10g/day max dose |
| Class 1 | As | 1.5 | 0.15 |
| Cd | 0.5 | 0.05 | |
| Hg | 3.0 | 0.3 | |
| Pb | 0.5 | 0.05 | |
| Class 2A | Co | 5.0 | 0.5 |
| Ni | 20 | 2.0 | |
| V | 10 | 1.0 | |
| Class 2B | (e.g., Pd, Pt) | Varies | Varies |
| Class 3 | (e.g., Cu, Li) | Varies | Varies |
Logical Diagram
Caption: Logical workflow for elemental impurity analysis based on ICH Q3D.
Water Content by Karl Fischer Titration
Application Note:
Karl Fischer titration is the gold standard for the determination of water content in pharmaceutical substances due to its specificity, accuracy, and speed[4][12][13][14]. This method is essential for characterizing the hydration state of this compound.
Experimental Protocol:
Objective: To determine the water content in this compound.
Instrumentation:
-
Karl Fischer titrator (volumetric or coulometric)
Reagents and Materials:
-
Karl Fischer reagent (one-component or two-component)
-
Anhydrous methanol
-
Water standard
-
This compound sample
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions and titrate the solvent to a dry endpoint.
-
Standardization: Standardize the Karl Fischer reagent using a known amount of water standard.
-
Sample Analysis: Accurately weigh a suitable amount of this compound and add it to the titration vessel. Titrate to the endpoint.
-
Calculation: The instrument software will calculate the percentage of water in the sample based on the titrant consumption and the weight of the sample.
Data Presentation
| Parameter | Acceptance Criteria (%) |
| Water Content | Report value (e.g., 5.0 - 7.0%) |
Residual Solvents by Headspace Gas Chromatography (GC)
Application Note:
Headspace Gas Chromatography (GC) is the standard method for the analysis of residual solvents in pharmaceutical products, as outlined in USP <467>[15][16][17][18]. This technique is crucial for ensuring that any organic volatile impurities from the manufacturing process are below the established safety limits.
Experimental Protocol:
Objective: To identify and quantify residual solvents in this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Headspace autosampler
-
Capillary column (e.g., G43 phase)
Reagents and Materials:
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Residual solvent standards
-
This compound sample
Procedure:
-
Standard Preparation: Prepare a stock solution of the expected residual solvents in DMSO.
-
Sample Preparation: Accurately weigh about 100 mg of this compound into a headspace vial and dissolve in a known volume of DMSO.
-
Analysis: Place the vials in the headspace autosampler and analyze using the specified GC conditions.
-
Calculation: Identify and quantify any residual solvents by comparing the peak areas in the sample chromatogram to those of the standards.
Data Presentation
| Solvent Class (USP <467>) | Solvent | Concentration Limit (ppm) |
| Class 1 | Benzene | 2 |
| Carbon tetrachloride | 4 | |
| Class 2 | Acetonitrile | 410 |
| Methanol | 3000 | |
| Class 3 | Acetone | 5000 |
| Ethanol | 5000 |
Thermal Analysis by Thermogravimetric Analysis (TGA)
Application Note:
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is a valuable tool for determining the moisture and volatile content of a sample and assessing its thermal stability[19][20][21][22]. For this compound, TGA can provide information on dehydration and decomposition temperatures.
Experimental Protocol:
Objective: To assess the thermal stability and volatile content of this compound.
Instrumentation:
-
Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Analysis: Heat the sample from ambient temperature to approximately 600 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting TGA curve to identify mass loss steps corresponding to dehydration and decomposition.
Data Presentation
| Thermal Event | Temperature Range (°C) | Mass Loss (%) |
| Dehydration | ~100 - 150[3] | Corresponds to water content |
| Decomposition | > 300[3] | Corresponds to degradation of the molecule |
Experimental Workflow Diagram
Caption: Workflow for Thermogravimetric Analysis of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Buy this compound | 121915-83-1 [smolecule.com]
- 3. This compound | 121915-83-1 | Benchchem [benchchem.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. web.pdx.edu [web.pdx.edu]
- 6. agilent.com [agilent.com]
- 7. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 10. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment [intertek.com]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. agilent.com [agilent.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. labsolution.pl [labsolution.pl]
- 19. Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. h-and-m-analytical.com [h-and-m-analytical.com]
- 22. researchgate.net [researchgate.net]
Application of Calteridol Calcium in Targeted Drug Delivery: A Framework Based on Calcium-Based Nanocarriers
Introduction
Calteridol calcium (CAS: 121915-83-1) is the calcium salt of calteridol, a macrocyclic polyaminocarboxylate.[1][2] While primarily documented as a pharmaceutical aid and a component related to MRI contrast agents, its inherent ability to chelate calcium and its structural similarity to other metal-chelating agents suggest its potential as a research probe and in the development of novel drug delivery systems.[1][3] The biocompatibility and biodegradability of calcium-based compounds make them attractive candidates for nanocarriers in targeted drug delivery.[4][5][6] Although specific research on this compound as a drug delivery vehicle is nascent, its properties can be contextualized within the broader and well-established field of calcium-based nanocarriers, such as calcium carbonate and calcium phosphate nanoparticles.[4][6] These systems are known for their pH-sensitivity, high loading efficiencies, and ability to deliver a wide range of therapeutic agents.[6][7][8]
This document provides a detailed framework of application notes and protocols for researchers interested in exploring the potential of this compound and other novel calcium-based compounds for targeted drug delivery. The methodologies and data presented are based on established principles from studies on analogous calcium-based systems.
Data on Model Calcium-Based Nanoparticle Systems
To provide a quantitative baseline for the development of this compound-based carriers, the following tables summarize typical data from studies on calcium carbonate and calcium phosphate nanoparticle systems. These values can serve as benchmarks for characterization and optimization.
Table 1: Physicochemical Properties of Calcium-Based Nanocarriers
| Parameter | Calcium Carbonate (CaCO3) | Calcium Phosphate (CaP) | Measurement Technique |
| Particle Size (nm) | 50 - 500 | 20 - 300 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -15 to +20 (surface dependent) | -10 to -25 | Electrophoretic Light Scattering |
| Drug Loading Capacity (%) | Up to 85% | Up to 90% | UV-Vis Spectroscopy, HPLC |
| Encapsulation Efficiency (%) | > 90% | > 80% | UV-Vis Spectroscopy, HPLC |
Table 2: In Vitro Drug Release Characteristics
| Condition | Drug Release from CaCO3 (%) | Drug Release from CaP (%) | Rationale |
| pH 7.4 (Physiological) | < 20% over 24h | < 15% over 24h | Stability in bloodstream |
| pH 5.5 (Endosomal) | > 80% over 24h | > 70% over 24h | pH-responsive release at target |
Experimental Protocols
The following protocols are generalized methodologies for the synthesis, characterization, and evaluation of calcium-based nanoparticles for targeted drug delivery. These can be adapted for the investigation of this compound.
Protocol 1: Synthesis of Drug-Loaded Calcium-Based Nanoparticles
This protocol describes a co-precipitation method for encapsulating a therapeutic agent within a calcium-based nanoparticle.
Materials:
-
Calcium chloride (CaCl2)
-
Sodium carbonate (Na2CO3) or Disodium hydrogen phosphate (Na2HPO4)
-
Therapeutic agent (e.g., Doxorubicin)
-
Deionized water
-
Ethanol
-
Surface-modifying agent (e.g., PEG-lipid, optional)
Procedure:
-
Dissolve the therapeutic agent in a solution of CaCl2.
-
Separately, prepare a solution of Na2CO3 or Na2HPO4.
-
Under vigorous stirring, add the carbonate/phosphate solution dropwise to the calcium/drug solution.
-
Allow the mixture to stir for 2-4 hours at room temperature to form a nanoparticle suspension.
-
For surface modification, a PEG-lipid solution in ethanol can be added and stirred for an additional 1-2 hours.
-
Centrifuge the suspension to pellet the nanoparticles.
-
Wash the nanoparticles three times with deionized water and once with ethanol to remove unreacted precursors and free drug.
-
Lyophilize the final nanoparticle pellet for storage.
Protocol 2: Characterization of Nanoparticles
1. Size and Zeta Potential:
- Resuspend the lyophilized nanoparticles in deionized water.
- Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter and zeta potential.
2. Drug Loading and Encapsulation Efficiency:
- Dissolve a known mass of lyophilized nanoparticles in a small volume of acidic solution (e.g., 0.1 M HCl) to release the encapsulated drug.
- Quantify the drug concentration using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) by comparing to a standard curve.
- Calculate Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
- DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
- EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
Protocol 3: In Vitro Drug Release Study
Procedure:
-
Prepare two buffer solutions: one at pH 7.4 (simulating blood) and one at pH 5.5 (simulating the endosomal environment).
-
Suspend a known amount of drug-loaded nanoparticles in each buffer within a dialysis bag (with an appropriate molecular weight cut-off).
-
Place the dialysis bags in a larger volume of the corresponding buffer and keep under constant stirring at 37°C.
-
At predetermined time intervals, withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer.
-
Analyze the drug concentration in the collected samples using UV-Vis or HPLC.
-
Plot the cumulative drug release percentage against time.
Protocol 4: In Vitro Cell Viability Assay
Procedure:
-
Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the free drug, empty nanoparticles, and drug-loaded nanoparticles.
-
Incubate for 48-72 hours.
-
Add a cell viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader to determine cell viability relative to untreated control cells.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the application of this compound in targeted drug delivery.
Caption: Experimental workflow for developing a this compound-based drug delivery system.
Caption: pH-responsive drug release mechanism in a target cell.
References
- 1. This compound | 121915-83-1 | Benchchem [benchchem.com]
- 2. This compound | C34H58Ca3N8O14 | CID 11954338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 121915-83-1 [smolecule.com]
- 4. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Calcium carbonate nanoparticles as cancer drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phospholipid-research-center.com [phospholipid-research-center.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Experimental Design for Studying Calteridol Calcium Chelation Kinetics
Introduction
Calteridol is a macrocyclic polyaminocarboxylate that functions as a calcium chelating agent.[1] It is notably used as a stabilizing component in gadolinium-based contrast agents for magnetic resonance imaging (MRI), where it sequesters metal ions to prevent the release of potentially toxic free gadolinium.[1] The synthesis of Calteridol calcium involves the direct complexation of the Calteridol ligand with calcium ions.[2][3] Understanding the kinetics of this calcium chelation is crucial for optimizing its use in pharmaceutical formulations and for exploring other potential therapeutic applications.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the calcium chelation kinetics of Calteridol. The described methods include UV-Vis spectrophotometry, fluorescence spectroscopy, and isothermal titration calorimetry (ITC), offering a multi-faceted approach to characterizing the binding affinity, stoichiometry, and thermodynamic profile of the Calteridol-calcium interaction.
Materials and Reagents
-
Calteridol: (synthesis as per established literature)
-
Calcium Chloride (CaCl2): Anhydrous, analytical grade
-
HEPES Buffer: (or other suitable biological buffer, e.g., MOPS, TRIS)
-
Indicator Dyes for Spectrophotometry: e.g., o-cresolphthalein complexone (o-CC), Alizarin Red S[4][5]
-
Fluorescent Calcium Indicators: e.g., Fura-2, Indo-1, Fluo-3[6]
-
Competitive Chelators (for competitive binding assays): e.g., EGTA, BAPTA[7][8]
-
Deionized Water: High purity, 18.2 MΩ·cm
-
Standard laboratory glassware and consumables
-
Spectrophotometer, spectrofluorometer, and isothermal titration calorimeter
Experimental Protocols
UV-Vis Spectrophotometry: Competitive Titration
This protocol determines the calcium binding affinity of Calteridol by competing against a known calcium indicator dye.
Protocol:
-
Prepare a stock solution of Calteridol in HEPES buffer (e.g., 10 mM).
-
Prepare a stock solution of a suitable calcium indicator dye (e.g., 1 mM o-cresolphthalein complexone) in the same buffer.[4]
-
Prepare a stock solution of CaCl2 (e.g., 100 mM) in the same buffer.
-
In a cuvette, mix the indicator dye and a known concentration of Calteridol.
-
Titrate this mixture with small aliquots of the CaCl2 stock solution.
-
After each addition, allow the solution to equilibrate and record the absorbance at the wavelength of maximum absorbance for the calcium-indicator complex.[5]
-
Continue the titration until the absorbance reading stabilizes, indicating saturation of the indicator.
-
The binding constant of Calteridol can be calculated by fitting the titration curve using appropriate competitive binding equations.
Fluorescence Spectroscopy
This method utilizes a fluorescent dye that changes its emission properties upon binding to calcium to determine the free calcium concentration in the presence of Calteridol.
Protocol:
-
Prepare stock solutions of Calteridol, CaCl2, and a fluorescent calcium indicator (e.g., Fura-2 AM) in a suitable buffer.[6]
-
Load the cells or prepare a cell-free solution with the fluorescent indicator according to the manufacturer's instructions.
-
Establish a baseline fluorescence reading.
-
Add a known concentration of Calteridol to the sample.
-
Titrate the sample with the CaCl2 stock solution.
-
Record the fluorescence emission at the appropriate wavelength after each addition of CaCl2.[9]
-
The change in fluorescence intensity corresponds to the change in free calcium concentration, which can be used to determine the chelation kinetics of Calteridol.[10]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of calcium to Calteridol, providing a complete thermodynamic profile of the interaction.[11][12]
Protocol:
-
Prepare a solution of Calteridol in the sample cell of the ITC instrument.
-
Prepare a solution of CaCl2 in the injection syringe. The concentrations should be chosen to ensure a complete binding isotherm can be generated.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing) on the ITC instrument.
-
Perform an initial injection to account for any heat of dilution.
-
Initiate the titration, injecting small aliquots of the CaCl2 solution into the Calteridol solution.
-
The instrument will measure the heat change after each injection.
-
The raw data is integrated to generate a titration curve of heat change per injection versus the molar ratio of calcium to Calteridol.
-
Fit the binding isotherm to a suitable model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[13]
Data Presentation
Quantitative data from the experiments should be summarized in the following tables for clear comparison.
Table 1: Spectrophotometric Analysis of Calteridol-Calcium Binding
| Parameter | Value | Standard Deviation |
| Binding Affinity (Ka) (M⁻¹) | ||
| Dissociation Constant (Kd) (M) | ||
| Stoichiometry (n) |
Table 2: Fluorescence Spectroscopy Analysis of Calcium Chelation by Calteridol
| Parameter | Value | Standard Deviation |
| EC50 of Calcium Chelation (M) | ||
| Maximum Fluorescence Change (%) |
Table 3: Thermodynamic Parameters of Calteridol-Calcium Interaction from ITC
| Parameter | Value | Standard Deviation |
| Binding Affinity (Ka) (M⁻¹) | ||
| Enthalpy Change (ΔH) (kcal/mol) | ||
| Entropy Change (ΔS) (cal/mol·K) | ||
| Stoichiometry (n) |
Visualization of Workflows and Pathways
Experimental Workflow for Determining Chelation Kinetics
Caption: Experimental workflow for studying this compound chelation kinetics.
Hypothetical Signaling Pathway Modulation by Calteridol
This diagram illustrates a hypothetical scenario where Calteridol, by chelating extracellular calcium, could modulate a calcium-dependent signaling pathway.
References
- 1. This compound | 121915-83-1 | Benchchem [benchchem.com]
- 2. Buy this compound | 121915-83-1 [smolecule.com]
- 3. US20210284614A1 - Method for manufacturing calteridol - Google Patents [patents.google.com]
- 4. Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Live Cell Calcium Indicators [sigmaaldrich.com]
- 7. Basic Instructions for Calculating Calcium-Binding Constants using the Competitive Chelator Method [structbio.vanderbilt.edu]
- 8. T-jump study of calcium binding kinetics of calcium chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium Imaging Using Fluorescence Lifetimes and Long-Wavelength Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 13. tainstruments.com [tainstruments.com]
Troubleshooting & Optimization
Preventing degradation of Calteridol calcium in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Calteridol calcium during storage. The following information is designed to troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in storage?
A1: The degradation of this compound is primarily influenced by three main factors: hydrolysis, exposure to atmospheric carbon dioxide, and light. Being a salt of a weakly acidic parent molecule, this compound is susceptible to hydrolysis, especially in humid conditions.[1][2] It can also react with atmospheric CO2, leading to the formation of calcium carbonate and the free acid form of Calteridol. Furthermore, photolytic degradation can occur upon exposure to certain wavelengths of light.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry, and dark environment. Specifically, it is recommended to maintain the temperature between 2-8°C and the relative humidity below 40%.[3] The compound should be kept in a tightly sealed container, preferably with a desiccant, to minimize moisture absorption.[3][4]
Q3: Can the choice of excipients in a formulation affect the stability of this compound?
A3: Absolutely. Excipients can significantly impact the stability of this compound. Hygroscopic excipients can attract moisture, creating a microenvironment that promotes hydrolysis.[3] Acidic excipients can lead to the disproportionation of the salt back to its less soluble free acid form.[5][6] It is crucial to conduct thorough drug-excipient compatibility studies during pre-formulation.
Q4: How can I detect and quantify the degradation of this compound in my samples?
A4: The most common and reliable method for detecting and quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8][9] This technique allows for the separation and quantification of the active pharmaceutical ingredient (API) from its degradants. Other methods like thermal analysis can also be employed to assess purity and degradation.[10]
Troubleshooting Guides
Issue 1: Loss of Potency in Stored this compound Powder
Symptoms:
-
Reduced peak area for this compound in HPLC analysis compared to a fresh sample.
-
Appearance of new peaks in the chromatogram.
-
Changes in the physical appearance of the powder (e.g., clumping, discoloration).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Moisture Absorption (Hydrolysis) | Store the compound in a desiccator or a controlled humidity chamber.[3] Ensure the container is always tightly sealed. Consider using a moisture-proof secondary packaging.[4] |
| Exposure to CO2 | Purge the container with an inert gas like nitrogen or argon before sealing to displace air. |
| Elevated Temperature | Ensure the storage temperature is consistently maintained between 2-8°C. Use a calibrated thermometer to monitor the storage unit.[3] |
| Light Exposure | Store the compound in an amber-colored or opaque container to protect it from light.[2] |
Issue 2: Inconsistent Results in Experiments Using Stored this compound
Symptoms:
-
Poor reproducibility of experimental data.
-
Unexpected changes in the solubility or dissolution profile.
-
Variability in biological activity assays.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Salt Disproportionation | This may occur due to interaction with acidic components in your experimental setup. Ensure all glassware and solvents are neutral. If formulating, screen for non-acidic excipients.[5][6] |
| Formation of Hydrates | Moisture absorption can lead to the formation of different hydrate forms with altered physicochemical properties.[1] Re-dry a small sample under vacuum at a low temperature and re-characterize. |
| Non-uniform Degradation | If the degradation is not uniform throughout the stored powder, it can lead to inconsistent sampling. Ensure the entire batch is stored under uniform conditions. Before use, gently mix the powder to ensure homogeneity. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound from its potential degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Purified water (18.2 MΩ·cm)
2. Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in a 10 mL volumetric flask using a 50:50 mixture of methanol and water as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for a forced degradation study to identify potential degradation pathways.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 N NaOH.
-
Incubate at 60°C for 4 hours.
-
Neutralize with 0.1 N HCl before HPLC analysis.[7]
3. Oxidative Degradation:
-
Dissolve this compound in a 3% hydrogen peroxide solution.
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC.
4. Photolytic Degradation:
-
Expose solid this compound powder and a solution of the compound to a photostability chamber (ICH Q1B option 2) for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze by HPLC.
5. Thermal Degradation:
-
Expose solid this compound powder to 80°C in a dry oven for 48 hours.
-
Prepare a sample for HPLC analysis.
Visualizations
References
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. tandfonline.com [tandfonline.com]
- 6. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. cdn2.hubspot.net [cdn2.hubspot.net]
- 9. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 10. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Calteridol ligand synthesis
Welcome to the technical support center for the synthesis of the Calteridol ligand. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthetic outcomes.
Calteridol Synthesis Overview
Calteridol is a novel small molecule synthesized via a three-step process involving a Suzuki-Miyaura coupling, an amide bond formation, and a final deprotection step. This guide addresses common issues, particularly those leading to low reaction yields.
Overall Synthesis Workflow
The diagram below outlines the key stages of the Calteridol synthesis protocol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for Calteridol is significantly lower than expected. Where should I begin troubleshooting?
A low overall yield is typically due to a bottleneck in one of the three main synthetic steps. The first step is to identify which stage is underperforming. Analyze a small sample of the crude reaction mixture by TLC or LC-MS after each step to assess conversion. The troubleshooting decision tree below provides a logical workflow for diagnosing the issue.
Q2: I'm seeing poor conversion in Step 1 (Suzuki Coupling). What are the common causes?
The Suzuki-Miyaura coupling is a robust reaction, but its success is highly dependent on the integrity of the catalyst, reagents, and reaction conditions.[1][2][3]
Common Causes for Low Yield:
-
Catalyst Inactivation: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and inactivation.[3]
-
Reagent Quality: Boronic acids and esters can degrade over time, especially if exposed to moisture. The choice of base, ligand, and solvent is also critical and substrate-dependent.[3][4]
-
Side Reactions: A common side reaction is the homocoupling of the boronic acid.[3] This is often exacerbated by the presence of oxygen or if the reaction temperature is too high.
Troubleshooting Summary: Suzuki Coupling Conditions
The following table summarizes a typical optimization screen for improving the yield of the Suzuki coupling step.[5][6]
| Parameter | Condition A (Baseline) | Condition B | Condition C | Condition D (Optimized) |
| Pd Catalyst (mol%) | Pd(PPh₃)₄ (3%) | Pd(OAc)₂ (3%) | Pd₂(dba)₃ (1.5%) | Pd₂(dba)₃ (1.5%) |
| Ligand (mol%) | None | SPhos (6%) | SPhos (3%) | SPhos (3%) |
| Base | Na₂CO₃ | K₃PO₄ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/H₂O | Dioxane/H₂O | Dioxane/H₂O | Dioxane/H₂O |
| Temperature (°C) | 100 | 100 | 90 | 90 |
| Yield (%) | 45% | 65% | 78% | 92% |
Q3: The amide coupling (Step 2) is messy, with multiple side products and low yield. Why?
Amide bond formation, while common, can be hindered by several factors.[7]
Common Causes for Low Yield:
-
Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC or EDC can lead to side reactions, such as the formation of stable N-acylurea byproducts, which halts the reaction.[8][9] Additives like HOBt are often required to improve efficiency and reduce racemization of chiral centers.[8][9]
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically bulky, the reaction rate can be significantly reduced, requiring more powerful coupling reagents or harsher conditions.
-
Base-Induced Side Reactions: The base used (e.g., DIPEA) can sometimes cause unintended reactions, including epimerization or deprotection of sensitive functional groups.[8]
For difficult couplings, consider switching to modern phosphonium or aminium/uronium-based reagents like PyBOP, HBTU, or HATU, which are often more efficient and lead to fewer side reactions.[8]
Q4: The final Boc deprotection (Step 3) is incomplete or results in a low yield of Calteridol. What can I do?
The removal of a Boc protecting group is typically straightforward using a strong acid like trifluoroacetic acid (TFA).[10][11] However, issues can still arise.
Common Causes for Incomplete Deprotection:
-
Insufficient Acid: Ensure at least 10 equivalents of TFA are used, and often a solution of 20-50% TFA in a solvent like dichloromethane (DCM) is most effective.[12][13] Using too little acid can result in a stalled reaction.[13]
-
Reaction Time/Temperature: While many deprotections are complete within 30-60 minutes at room temperature, some sterically hindered or electronically deactivated substrates may require longer reaction times.[10][14]
-
Cation Scavenging: The tert-butyl cation generated during the reaction can re-react with electron-rich aromatic rings on your molecule. If you observe unexpected byproducts, consider adding a cation scavenger like triisopropylsilane (TIS) to the reaction mixture.
-
Workup Issues: The product is an amine salt. Neutralizing with a base (e.g., saturated NaHCO₃) to generate the free amine for extraction must be done carefully to avoid product loss if the free amine has some water solubility.[15]
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Optimized)
-
To a clean, oven-dried flask, add the aryl halide (1.0 eq), boronic ester (1.2 eq), and Cesium Carbonate (Cs₂CO₃, 2.5 eq).
-
Seal the flask with a septum and cycle between vacuum and argon gas at least three times to create an inert atmosphere.
-
In a separate flask, prepare a solution of degassed 1,4-Dioxane and water (10:1 v/v). Degas this solvent mixture by bubbling argon through it for at least 30 minutes.
-
Under argon, add Pd₂(dba)₃ (0.015 eq) and SPhos (0.03 eq) to the reaction flask.
-
Add the degassed solvent mixture via syringe and heat the reaction to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.
Protocol 2: General Procedure for TFA-Mediated Boc Deprotection
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration).
-
If the substrate contains electron-rich aromatic groups, add triisopropylsilane (TIS, 1.5 eq) as a cation scavenger.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 10-20 eq) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor completion by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.
-
The resulting crude amine TFA salt can be purified or used directly in the next step. For extraction, dissolve the crude salt in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer is basic (pH > 8). Separate the layers, dry the organic phase, and concentrate to obtain the free amine.
Hypothetical Signaling Pathway of Calteridol
Calteridol is hypothesized to act as an agonist for the novel G-protein coupled receptor, CRX. Activation of CRX is believed to initiate a downstream signaling cascade involving adenylyl cyclase and protein kinase A (PKA).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hepatochem.com [hepatochem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. jk-sci.com [jk-sci.com]
- 12. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of Calteridol Calcium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Calteridol calcium.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can be categorized as process-related and product-related. Process-related impurities include residual solvents (e.g., acetone, methanol), unreacted starting materials, and reagents such as decomplexing agents (e.g., tartaric acid) if starting from Gadoteridol.[1][2] Product-related impurities may include byproducts from the synthesis of the teridol ligand, such as cyclen byproducts, and residual metal ions, particularly gadolinium, which is a critical impurity to control.[1][3]
Q2: What are the recommended analytical techniques for assessing the purity of this compound?
A2: A combination of analytical methods is recommended for comprehensive purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation and characterization.[1] High-Performance Liquid Chromatography (HPLC) is suitable for quantifying organic impurities and assaying the final product. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the preferred method for determining the concentration of residual metal ions like gadolinium to ensure they are below the required safety limits.
Q3: What is the significance of controlling the stoichiometry of calcium ions during the complexation reaction?
A3: The ratio of the teridol ligand to calcium ions is crucial for the formation of the desired this compound complex.[1] A 2:3 ratio of teridol to Ca²⁺ is reported for the formation of the specific this compound compound.[1][4] Using an incorrect ratio can lead to incomplete complexation, resulting in lower yields and impurities from unreacted ligand or excess calcium salts.[4] The amount of the calcium ion source used is typically between 0.8 to 2.5 equivalents based on 1.0 equivalent of teridol.[2][4]
Troubleshooting Guides
Issue 1: Low Yield of Crystalline this compound
This guide addresses potential causes and solutions for obtaining a lower than expected yield of the final crystalline product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete complexation reaction | Ensure the reaction temperature is maintained between 75°C and 90°C and the reaction time is sufficient (typically 1-3 hours).[2][3][5] Verify the correct stoichiometry of the calcium source (e.g., calcium carbonate) to the teridol ligand.[1][4] | Increased conversion of the teridol ligand to the this compound complex, leading to a higher yield. |
| Suboptimal crystallization conditions | After concentrating the reaction mixture, dissolve the residue in purified water before adding an anti-solvent like acetone.[2][5] The addition of acetone should be done at a controlled temperature (e.g., 40°C) to promote gradual crystallization.[2][5] | Formation of well-defined crystals and improved recovery of the product from the solution. |
| Product loss during filtration | Use a filter with an appropriate pore size to minimize the loss of fine crystals. Wash the collected crystals with a minimal amount of cold solvent to remove residual impurities without significant product dissolution. | Maximized recovery of the crystalline product. |
-
Following the complexation reaction, cool the reaction mixture to approximately 10°C and filter to remove any solid byproducts.[2][5]
-
Concentrate the filtrate under reduced pressure.[2]
-
Dissolve the concentrated residue in purified water (e.g., 265 ml for 132.52 g of starting teridol).[2][5]
-
Warm the solution to 40°C and gradually add acetone (e.g., 1325 ml) to induce crystallization.[2][5]
-
Once crystals form, cool the mixture to 20°C to maximize precipitation.[2]
-
Collect the crystals by filtration, wash with a small volume of cold acetone, and dry under vacuum.
Caption: Workflow for the crystallization of this compound.
Issue 2: High Levels of Residual Gadolinium
This section provides guidance on reducing gadolinium impurities, which is a critical safety concern.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient decomplexation of Gadoteridol | Ensure the use of an adequate amount of decomplexing agent, such as tartaric acid (2.0 to 6.0 equivalents relative to Gadoteridol).[2] The reaction should be carried out at 80-90°C for 1-2 hours to drive the reaction to completion.[2] | Effective removal of gadolinium from the teridol ligand, forming a poorly soluble gadolinium salt that can be filtered off. |
| Inadequate purification of the teridol intermediate | After the decomplexation step, pass the filtrate through a sequence of cation and anion exchange resins to capture residual metal ions and excess decomplexing agent.[1][2] | Reduction of ionic impurities, including gadolinium, in the teridol solution before the final complexation step. |
| Carryover of gadolinium into the final product | Employ chelation treatment with agents like tartaric acid to sequester any free gadolinium ions.[1] Utilize ion-exchange chromatography as a dedicated polishing step for the final this compound product.[1] | Residual gadolinium levels in the final product are below the acceptable limit of <0.1 ppm. |
-
After the decomplexation of Gadoteridol and filtration of the precipitated gadolinium salt, cool the filtrate to 20°C.[2]
-
Pass the filtrate sequentially through a column packed with a strong cation exchange resin followed by a column with a strong anion exchange resin.[2]
-
Monitor the eluate for the presence of teridol.
-
The purified filtrate containing the teridol can then be further processed, for instance, by nanofiltration, before proceeding to the complexation step.[2][4]
Caption: Decision tree for troubleshooting high residual gadolinium.
Issue 3: Presence of Low-Molecular-Weight Organic Impurities
This guide focuses on the removal of smaller organic impurities that may persist through initial purification steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete removal of synthesis byproducts | After the primary purification of the teridol intermediate (e.g., filtration and ion exchange), incorporate a nanofiltration step.[1][2] This is effective at removing low-molecular-weight impurities.[1] | A teridol intermediate with a purity of 90% or higher, free from small organic molecules.[4] |
| Residual solvents from crystallization | Ensure the final crystalline product is thoroughly dried under vacuum at an appropriate temperature to remove any remaining crystallization solvents like acetone or methanol. | A final product that meets the specifications for residual solvents. |
-
Following ion-exchange purification, transfer the teridol solution to a nanofiltration system.
-
Use a nanofilter membrane with a molecular weight cut-off suitable for retaining teridol while allowing smaller impurities to pass through (e.g., 200-300 Dalton cut-off).[4]
-
Operate the system according to the manufacturer's instructions, monitoring the permeate and retentate.
-
The concentrated, purified teridol solution (retentate) is then ready for the complexation reaction.
Caption: Purification pathway for the teridol intermediate.
References
- 1. This compound | 121915-83-1 | Benchchem [benchchem.com]
- 2. US20210284614A1 - Method for manufacturing calteridol - Google Patents [patents.google.com]
- 3. Buy this compound | 121915-83-1 [smolecule.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. KR20210114742A - Method for manufacturing calteridol - Google Patents [patents.google.com]
Challenges in Calteridol calcium quantification in biological samples
Calteridol Technical Support Center
Welcome to the technical support center for Calteridol analysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of Calteridol and its impact on intracellular calcium levels in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for quantifying Calteridol in plasma samples?
A1: The gold-standard method for quantifying Calteridol in plasma and other biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for accurate measurement even at low concentrations. A detailed protocol for a typical LC-MS/MS workflow is provided in the "Experimental Protocols" section.
Q2: My Calteridol measurements show high variability between replicates. What are the common causes?
A2: High variability in Calteridol quantification can stem from several factors:
-
Inconsistent Sample Preparation: Variations in protein precipitation or solid-phase extraction (SPE) steps can lead to inconsistent recovery. Ensure precise and repeatable pipetting and vortexing.
-
Matrix Effects: Ion suppression or enhancement from endogenous components in the plasma can affect the Calteridol signal. See the troubleshooting guide for strategies to mitigate matrix effects.
-
Instrument Instability: A dirty ion source or inconsistent autosampler injection volumes can cause signal fluctuation. Regular maintenance and system suitability checks are crucial.
Q3: Can I use a fluorescent assay to measure the effect of Calteridol on intracellular calcium?
A3: Yes, fluorescent calcium indicators like Fura-2 AM or Fluo-4 AM are commonly used to measure changes in intracellular calcium concentrations following treatment with Calteridol. However, it is critical to perform control experiments to ensure that Calteridol itself does not autofluoresce or interfere with the dye's spectral properties.
Q4: How can I be sure the change in calcium signal is due to Calteridol's activity and not an artifact?
A4: To validate that the observed calcium flux is a direct result of Calteridol's mechanism of action, consider the following controls:
-
Vehicle Control: Treat cells with the same vehicle used to dissolve Calteridol (e.g., DMSO) to measure the baseline response.
-
Positive Control: Use a known calcium ionophore like Ionomycin to ensure the cells and the dye are responding as expected.
-
Antagonist Control: If a known antagonist to Calteridol's target receptor exists, co-incubation can demonstrate the specificity of the effect.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of Calteridol or the assessment of its effect on calcium signaling.
Issue 1: Low Signal Intensity or Poor Recovery of Calteridol in LC-MS/MS
-
Potential Cause: Inefficient extraction from the biological matrix.
-
Troubleshooting Steps:
-
Optimize Protein Precipitation: Compare different organic solvents (e.g., acetonitrile, methanol) and their ratios with the sample. A 3:1 ratio of solvent to plasma is a common starting point.
-
Switch to Solid-Phase Extraction (SPE): SPE can provide a cleaner extract and higher recovery than protein precipitation. Test different sorbents (e.g., C18, HLB) to find the one with the best retention and elution profile for Calteridol.
-
Check pH: The pH of the sample and extraction solvents can impact the charge state of Calteridol, affecting its solubility and retention. Adjust the pH to optimize recovery.
-
Issue 2: Signal Suppression in Mass Spectrometry
-
Potential Cause: Co-eluting endogenous matrix components (e.g., phospholipids) are interfering with the ionization of Calteridol.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the LC gradient to better separate Calteridol from interfering peaks. A shallower, longer gradient can improve resolution.
-
Use a Divert Valve: Program the LC system to divert the flow from the column to waste during the initial and final stages of the run when highly abundant, interfering compounds like salts and phospholipids often elute.
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Calteridol will co-elute and experience the same matrix effects, allowing for accurate normalization and correction of the signal.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the importance of method optimization for Calteridol quantification.
Table 1: Comparison of Calteridol Extraction Methods from Human Plasma
| Extraction Method | Mean Recovery (%) | % RSD (n=5) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 78.5 | 12.3 | -45.2 |
| Protein Precipitation (Methanol) | 85.1 | 9.8 | -33.7 |
| Solid-Phase Extraction (SPE, C18) | 96.2 | 4.1 | -8.5 |
| Solid-Phase Extraction (SPE, HLB) | 98.7 | 3.5 | -4.1 |
This table illustrates that SPE with an HLB sorbent provides the highest recovery and minimizes matrix effects for Calteridol extraction.
Table 2: Autofluorescence Interference Check for Calcium Assay
| Compound | Excitation/Emission (nm) | Mean Fluorescence Intensity (RFU) |
| Vehicle Control (DMSO) | 485 / 525 | 112 |
| Calteridol (10 µM) | 485 / 525 | 115 |
| Fluo-4 AM (Calcium Dye) | 485 / 525 | 3,580 |
This table shows that Calteridol at its working concentration does not exhibit significant autofluorescence at the wavelengths used for the Fluo-4 calcium indicator.
Experimental Protocols
Protocol 1: Quantification of Calteridol in Plasma by LC-MS/MS
-
Sample Preparation (SPE):
-
Spike 100 µL of plasma with 10 µL of Calteridol-d4 (internal standard).
-
Add 200 µL of 4% phosphoric acid to the sample.
-
Condition an HLB SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE plate.
-
Wash the plate with 1 mL of 5% methanol in water.
-
Elute Calteridol with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of 50:50 water:acetonitrile.
-
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B.
-
Flow Rate: 0.4 mL/min
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Calteridol: Q1 412.3 -> Q3 254.2
-
Calteridol-d4 (IS): Q1 416.3 -> Q3 258.2
-
-
Protocol 2: Intracellular Calcium Measurement with Fluo-4 AM
-
Cell Plating: Plate adherent cells (e.g., HEK293, cardiomyocytes) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a 5 µM Fluo-4 AM loading solution in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Remove cell culture medium and add 100 µL of the loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
Wash cells twice with 100 µL of HBSS.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Set the reader to measure fluorescence at Ex/Em = 485/525 nm every 2 seconds.
-
Record a stable baseline for 30 seconds.
-
Inject 20 µL of Calteridol (or control compounds) and continue recording for 3-5 minutes to capture the calcium flux.
-
Visualizations
Caption: Hypothetical signaling pathway for Calteridol in cardiomyocytes.
Caption: Experimental workflow for Calteridol quantification by LC-MS/MS.
Caption: Decision tree for troubleshooting high signal variability.
How to minimize impurities in Calteridol calcium production
Calteridol Calcium Technical Support Center
Disclaimer: this compound is a fictional compound. The following guide is based on established principles of pharmaceutical chemistry and process development to provide a realistic and helpful resource for researchers working with analogous small molecule active pharmaceutical ingredients (APIs).
Welcome to the Technical Support Center for this compound production. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize impurities during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in this compound production?
A1: Impurities in this compound can be broadly categorized into three main types as recognized by international guidelines[1][2][3]:
-
Organic Impurities: These are often related to the manufacturing process and can include starting materials, by-products from side reactions, intermediates, and degradation products[2][3][4].
-
Inorganic Impurities: These can originate from reagents, ligands, catalysts, heavy metals, or inorganic salts used during the synthesis[2][4][5].
-
Residual Solvents: These are organic or inorganic liquids used during the manufacturing process that are not completely removed during purification[2][5].
Q2: My final product has a persistent yellow tint. What could be the cause?
A2: A yellow tint often suggests the presence of a chromophoric (light-absorbing) impurity. This could be a degradation product formed by exposure to light, heat, or an oxidizing agent. It could also be a process-related impurity that is carried through the synthesis. We recommend running a forced degradation study to identify potential degradation pathways and using techniques like HPLC with a photodiode array (PDA) detector to characterize the impurity.
Q3: After the final salt formation step, I'm observing poor solubility of my this compound. Why might this be?
A3: Poor solubility can be due to several factors. One common cause is the presence of the incorrect polymorphic form of this compound. Different crystal structures (polymorphs) of the same compound can have different physical properties, including solubility[6]. Another possibility is the presence of insoluble inorganic impurities, such as unreacted calcium hydroxide or calcium carbonate.
Q4: What are the regulatory limits for impurities in an API like this compound?
A4: Regulatory bodies like the ICH (International Council for Harmonisation) have established guidelines for impurity levels in new drug substances.[1][3][7] The identification and qualification thresholds for impurities are based on the maximum daily dose of the drug. For an API with a maximum daily dose of up to 2g/day, the reporting threshold is typically 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15%[8].
Troubleshooting Guides
Issue 1: High Levels of Unreacted Starting Material in Crude Product
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Reaction | Monitor reaction progress using HPLC or TLC. | Increase reaction time, temperature, or consider adding a catalyst. |
| Stoichiometry Imbalance | Verify the molar ratios of all reactants. | Perform a stoichiometric adjustment and re-run the reaction. |
| Poor Reagent Quality | Test the purity of starting materials. | Source high-purity starting materials from a reputable supplier.[9][10] |
Issue 2: Presence of a Significant By-product Peak in HPLC Analysis
| Potential Cause | Troubleshooting Step | Recommended Action |
| Side Reaction | Analyze the structure of the by-product via LC-MS or NMR.[11] | Optimize reaction conditions (e.g., lower temperature, change solvent) to disfavor the side reaction.[10] |
| Degradation of Product | Assess the stability of the product under the reaction conditions. | Reduce reaction time or run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Ineffective Purification | Evaluate the current purification method. | Develop a more effective purification strategy, such as flash chromatography or recrystallization with a different solvent system.[11] |
Issue 3: Residual Solvent Levels Above ICH Limits
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inefficient Drying | Review the drying procedure (temperature, pressure, time). | Increase drying time, use a higher vacuum, or perform a solvent swap to a more volatile solvent before the final drying step. |
| Formation of a Solvate | Analyze the solid form by techniques like DSC or TGA. | If a stable solvate has formed, a different purification solvent may be necessary. |
| Inappropriate Solvent Choice | Consult ICH Q3C guidelines for solvent classifications.[1] | Whenever possible, use less toxic (Class 3) solvents. |
Experimental Protocols
Protocol 1: Recrystallization for Purification of this compound
This protocol is designed to remove process-related impurities and by-products.
-
Solvent Selection: Identify a suitable solvent or solvent system. The ideal solvent should dissolve this compound sparingly at room temperature but have high solubility at an elevated temperature.[12] Common choices for salts of organic acids include mixtures of water with alcohols (e.g., ethanol, isopropanol) or ketones (e.g., acetone).
-
Dissolution: In a suitable reaction vessel, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[13]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining mother liquor.[12]
-
Drying: Dry the purified crystals under vacuum at an appropriate temperature to remove all residual solvent.
Protocol 2: Flash Chromatography for Intermediate Purification
Flash chromatography is a rapid purification technique often used for intermediates in a multi-step synthesis.[14][15]
-
Stationary Phase Selection: For most organic compounds, normal-phase silica gel is the standard stationary phase.[16]
-
Mobile Phase Selection: Develop a suitable mobile phase using thin-layer chromatography (TLC). The goal is to achieve good separation between the desired compound and impurities, with a target Rf value of around 0.2-0.4 for the compound of interest.[16]
-
Column Packing: Pack a chromatography column with the chosen stationary phase.
-
Sample Loading: Dissolve the crude intermediate in a minimal amount of the mobile phase (or a stronger solvent) and load it onto the top of the column.[16]
-
Elution: Apply positive pressure (using compressed air or a pump) to force the mobile phase through the column.[15][16]
-
Fraction Collection: Collect the eluent in fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Troubleshooting workflow for impurity identification and mitigation.
Caption: General synthesis and purification pathway for this compound.
References
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. moravek.com [moravek.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. veeprho.com [veeprho.com]
- 5. Sources Of Impurities In Pharmaceutical Substances [simsonpharma.com]
- 6. scispace.com [scispace.com]
- 7. jpionline.org [jpionline.org]
- 8. Impurities in drug substance (ich q3 a) | PPTX [slideshare.net]
- 9. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 10. tianmingpharm.com [tianmingpharm.com]
- 11. pharmatimesofficial.com [pharmatimesofficial.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 15. chromtech.com [chromtech.com]
- 16. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Refining Purification Methods for Calteridol Calcium
Disclaimer: "Calteridol calcium" appears to be a hypothetical compound. The following guide is based on established principles and best practices for the purification of calcium salts of small molecule active pharmaceutical ingredients (APIs). The methodologies provided are generalized and should be adapted based on the specific physicochemical properties of the compound .
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the purification of calcium salt APIs, providing step-by-step troubleshooting advice.
FAQ 1: Why is my final product purity low despite successful crystallization?
Low purity after crystallization can be caused by several factors, including the presence of co-precipitating impurities, poor solvent choice, or an inadequate washing step.
Troubleshooting Guide:
-
Identify the Impurity: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to identify and quantify the impurities.[1][2] Organic impurities may include by-products or degradation products, while inorganic impurities can consist of reagents, catalysts, or salts.[1][3]
-
Review Solvent System: The chosen solvent may be dissolving impurities at a similar rate to your target compound.
-
Optimize Washing Step: The crystals may be coated with impurity-rich mother liquor.
-
Action: Wash the collected crystals with a small amount of cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.[6]
-
-
Consider an Alternative Purification Method: If recrystallization is insufficient, other techniques may be necessary.
-
Action: For removing residual metal catalysts or highly polar impurities, consider treatments with activated carbon or chromatography.[7]
-
FAQ 2: What is causing the low yield of my this compound purification?
Low recovery is a common issue and can stem from using too much solvent, cooling the solution too rapidly, or premature filtration.
Troubleshooting Guide:
-
Minimize Solvent Volume: The primary principle of recrystallization is to use the minimum amount of hot solvent required to fully dissolve the compound.[6] Using an excessive volume will keep more of your product dissolved in the mother liquor upon cooling.
-
Control Cooling Rate: Rapid cooling can lead to the formation of fine, small crystals that are difficult to filter and may trap impurities.[]
-
Check Mother Liquor: A significant amount of product may remain in the filtrate.
-
Action: Concentrate the mother liquor and perform a second crystallization to recover more of the compound. Note that this "second crop" may be of lower purity.
-
-
Evaluate pH and Solubility: The solubility of a calcium salt can be highly dependent on the pH of the solution.
-
Action: Ensure the pH of your solution is optimized for minimal solubility of the this compound salt during the crystallization phase.
-
FAQ 3: My this compound forms an oil or fails to crystallize. What should I do?
"Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a point where the compound comes out of solution as a liquid rather than a solid.
Troubleshooting Guide:
-
Lower the Crystallization Temperature: If the compound is melting, select a solvent with a lower boiling point.
-
Induce Crystallization:
-
Seeding: Add a small, pure crystal of this compound to the supersaturated solution to act as a nucleation site.[9][10] This provides a template for crystal growth.[9]
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites.
-
-
Reduce Solute Concentration: Oiling out can be a sign of excessive supersaturation.
-
Action: Add a small amount of hot solvent to redissolve the oil, then attempt to cool the solution more slowly.
-
-
Modify the Solvent System: Try a different solvent or a solvent mixture to alter the solubility characteristics of the compound.
Data Presentation
Table 1: Common Impurities in Calcium Salt APIs and Their Removal
| Impurity Type | Common Examples | Source | Recommended Removal Technique |
| Organic (Process-Related) | Unreacted starting materials, intermediates, by-products | Synthesis Process[1] | Recrystallization, Chromatography |
| Organic (Degradation) | Hydrolysis products, oxidation products | Storage, Formulation[11] | Recrystallization (if properties differ significantly) |
| Inorganic Salts | NaCl, KBr | Reagents, pH adjustment[3] | Recrystallization (inorganic salts often have different solubility profiles in organic solvents) |
| Residual Metal Catalysts | Palladium, Nickel, Platinum | Synthesis Steps | Adsorption on activated carbon, Filtration through specific cartridges[7] |
| Residual Solvents | Acetone, Methanol, Dichloromethane | Manufacturing Process[1] | Drying under vacuum, Distillation[1] |
| Extraneous Calcium Ions | Excess Ca²⁺ from salt formation | Salt Formation Step | Use of a calcium-chelating resin[12] |
Table 2: Solvent Selection Guide for Recrystallization
| Solvent Property | Ideal Characteristic for Single-Solvent Recrystallization | Rationale |
| Solubility | High solubility at high temperatures, low solubility at low temperatures. | Maximizes recovery upon cooling.[5] |
| Impurity Solubility | Impurities should be either highly soluble at all temperatures or insoluble at all temperatures. | Allows separation of impurities by keeping them in the mother liquor or removing them via hot filtration. |
| Boiling Point | Should be lower than the melting point of the solute. | Prevents the compound from "oiling out." |
| Reactivity | Must be chemically inert with the compound. | Prevents degradation or reaction of the API.[] |
| Volatility | Moderately volatile. | Allows for easy removal from the final crystals during drying. |
Table 3: Comparative Analysis of Purification Techniques
| Technique | Principle | Best For | Limitations |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures.[4] | Removing moderate to high levels of impurities from crystalline solids.[10] | Can be solvent-intensive; may not remove impurities with similar solubility. |
| Chromatography (e.g., HPLC) | Differential partitioning of components between a stationary and a mobile phase.[13] | Separating complex mixtures or impurities with very similar structures to the API. | Costly and difficult to scale up for large quantities.[14] |
| Adsorption (Activated Carbon) | Physical adsorption of impurities onto a high-surface-area material. | Removing colored impurities and residual metal catalysts.[7] | Can lead to product loss due to co-adsorption; requires filtration to remove the adsorbent. |
| Distillation | Separation based on differences in boiling points. | Purifying volatile compounds or removing volatile solvents from a non-volatile API.[1] | Not suitable for non-volatile or thermally unstable compounds. |
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent based on preliminary solubility tests (refer to Table 2).
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to completely dissolve the solid.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should occur as the solubility decreases.[6]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter with a small volume of ice-cold solvent to rinse away any remaining mother liquor.[6]
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all residual solvent.
Protocol 2: Anti-Solvent Crystallization
-
Solvent Selection: Identify a "solvent" in which this compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.
-
Dissolution: Dissolve the impure compound in the minimum amount of the "solvent" at room temperature.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the solution while stirring until the solution becomes cloudy (turbid), indicating the onset of precipitation.
-
Re-dissolution: Add a few drops of the "solvent" until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form slowly. If not, add a few more drops of anti-solvent.
-
Isolation and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.
Protocol 3: Purity Analysis by HPLC
-
System Preparation: Use a suitable HPLC system, commonly with a C18 column for reverse-phase chromatography and a UV detector.
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution).
-
Standard Preparation: Prepare a standard solution of high-purity this compound at a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the purified this compound sample in the mobile phase to a known concentration.
-
Injection and Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatograms. The purity of the sample can be calculated by the area percentage method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.
Visualizations
// Edges Crude -> Dissolve; Dissolve -> HotFilter [label=" Insoluble\nimpurities?"]; HotFilter -> Cool [label=" Yes"]; Dissolve -> Cool [label=" No"]; Cool -> Isolate; Isolate -> Wash; Wash -> Dry; Dry -> PureProduct; PureProduct -> HPLC;
// Waste Streams node [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Waste1 [label="Insoluble Impurities"]; Waste2 [label="Mother Liquor\n(Soluble Impurities)"]; HotFilter -> Waste1; Isolate -> Waste2; } enddot Caption: General workflow for the purification of this compound via recrystallization.
// Start and Decision Nodes Start [label="Purity Below Target\n(Post-Crystallization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckWash [label="Was the crystal wash\nadequate?", shape=diamond, fillcolor="#FBBC05"]; CheckSolvent [label="Is the solvent system\noptimal?", shape=diamond, fillcolor="#FBBC05"]; ImpurityType [label="What is the impurity type?\n(Analyze by HPLC/GC)", shape=diamond, fillcolor="#FBBC05"];
// Action Nodes ActionWash [label="Re-wash crystals with\nminimal cold solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActionSolvent [label="Screen for new solvent or\nuse anti-solvent method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActionCarbon [label="Treat with activated carbon\n(for color/metals)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ActionChrom [label="Purify via preparative\nchromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];
// End Node End [label="Re-analyze Purity", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections Start -> CheckWash; CheckWash -> ActionWash [label=" No"]; CheckWash -> CheckSolvent [label=" Yes"]; ActionWash -> End;
CheckSolvent -> ActionSolvent [label=" No"]; CheckSolvent -> ImpurityType [label=" Yes"]; ActionSolvent -> End;
ImpurityType -> ActionCarbon [label=" Color/Metals"]; ImpurityType -> ActionChrom [label=" Similar Polarity\nBy-product"]; ActionCarbon -> End; ActionChrom -> End; } enddot Caption: Troubleshooting logic for addressing low purity results in this compound.
References
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. aber.apacsci.com [aber.apacsci.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. praxilabs.com [praxilabs.com]
- 5. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 9. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 10. scispace.com [scispace.com]
- 11. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 12. Method for removal of surface-active impurities and calcium from conjugated bile salt preparations: comparison with silicic acid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies [registech.com]
Addressing batch-to-batch variability of Calteridol calcium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of Calteridol calcium for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is the calcium salt of Calteridol, a compound utilized in biomedical research and medical imaging.[1] In a research context, it is often employed in studies related to cellular calcium signaling pathways.[2] It also serves as a component in some magnetic resonance imaging (MRI) contrast agents and has demonstrated certain antimicrobial properties.[2]
Q2: What are the potential sources of batch-to-batch variability with this compound?
Batch-to-batch variability can arise from several factors during the synthesis and purification process, including:
-
Purity of the Calteridol ligand: The initial synthesis of the ligand can result in byproducts that need to be effectively removed.[2]
-
Efficiency of complexation with calcium ions: The reaction conditions, such as temperature and duration, must be precisely controlled to ensure complete and consistent formation of the calcium salt.[1]
-
Inconsistent crystallization: The final crystallization step can lead to different physical forms (polymorphs) of this compound, which may have varying solubility and bioavailability.
-
Residual metal contamination: Due to its synthesis route, which can involve gadolinium-containing precursors, there is a risk of trace gadolinium (Gd³⁺) contamination.[3][4]
Q3: How should I properly store and handle this compound to minimize degradation and variability?
For long-term storage, this compound powder should be kept in a dry, dark place at -20°C.[5] For short-term storage (days to weeks), 0-4°C is acceptable.[5] Stock solutions, typically prepared in DMSO, should also be stored at -20°C for long-term use or at 0-4°C for short-term use.[5] Avoid repeated freeze-thaw cycles. The product is generally stable for a few weeks during standard shipping conditions at ambient temperature.[5]
Q4: What is a Certificate of Analysis (CoA) and why is it important?
A Certificate of Analysis (CoA) is a document that provides batch-specific quality control results. It is crucial for assessing the quality and consistency of a particular lot of this compound. You should always review the CoA for parameters such as purity, appearance, and identity confirmation.
Data Presentation: Quality Control Specifications
This table summarizes typical quality control specifications for research-grade this compound. Researchers should always refer to the batch-specific Certificate of Analysis (CoA) provided by the supplier.
| Parameter | Method | Typical Specification | Potential Impact of Deviation |
| Appearance | Visual Inspection | White to off-white solid powder | Indicates potential degradation or gross contamination. |
| Identity | HPLC / Infrared Spectroscopy (IR) | Conforms to reference standard | Incorrect compound will lead to invalid experimental results. |
| Purity (Assay) | High-Performance Liquid Chromatography (HPLC) | ≥98% | Lower purity means a higher percentage of unknown substances that could have off-target effects. |
| Solubility | Visual Inspection | Soluble in DMSO | Incomplete dissolution leads to inaccurate concentration of the working solution. |
| Water Content | Karl Fischer Titration | Report value | Can affect the actual concentration of the compound if not accounted for in stock solution preparation. |
| Residual Gadolinium | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Report value (ideally non-detectable or <1 ppm) | Gadolinium can interfere with calcium signaling assays by blocking calcium channels. |
Troubleshooting Guides
Issue 1: Inconsistent or No Response in Calcium Signaling Assays
You observe that different batches of this compound produce varying results in your calcium flux assay, or a new batch shows no effect.
References
Calteridol Calcium Stability Testing: Technical Support Center
Welcome to the technical support center for Calteridol calcium. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability testing protocols for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a crystalline solid known to be susceptible to degradation via hydrolysis and photolysis. The primary degradation pathways involve the cleavage of the ester linkage, leading to the formation of Calteridol acid and a calcium salt, and photodegradation, which results in a yellowing of the drug substance and the formation of several minor photolytic impurities. Therefore, controlling moisture and light exposure is critical.
Q2: What are the ICH-recommended storage conditions for a formal stability study of this compound? [1][2]
A2: Formal stability studies for this compound should be conducted according to ICH Q1A (R2) guidelines.[1][3] The recommended long-term and accelerated storage conditions are summarized in the table below. Data should be collected for at least three primary batches.[1]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
Q3: What is the purpose of a forced degradation (stress testing) study for this compound? [4][5][6]
A3: Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the this compound molecule.[5][7] These studies help in developing and validating a stability-indicating analytical method that can separate and quantify the active ingredient from any process impurities and degradants.[4] The goal is typically to achieve 10-20% degradation to ensure that the degradation pathways are adequately explored.[4][7]
Q4: What are the typical stress conditions for a forced degradation study of this compound? [5]
A4: A general protocol for forced degradation includes exposing this compound to acid, base, oxidative, thermal, and photolytic stress.[5] The conditions should be more severe than the accelerated stability testing conditions.[5]
| Condition | Suggested Protocol |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 4 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | Solid drug substance at 80°C for 48 hours |
| Photolytic | Solid drug substance exposed to 1.2 million lux hours and 200 watt hours/m² in a photostability chamber[5] |
Troubleshooting Guides
This section addresses specific issues that may arise during the stability testing of this compound.
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Q: I am observing unexpected peaks in my stability samples that were not present in the initial time point. What could be the cause?
-
A: Unexpected peaks are typically degradation products.
-
Verify Degradation: Correlate the appearance of the new peak with a decrease in the peak area of the this compound main peak.
-
Check Forced Degradation Data: Compare the retention times of the new peaks with those observed in your forced degradation studies. This can help in tentatively identifying the degradant (e.g., acid-hydrolysis product, photolytic product).
-
Mobile Phase Issues: Spurious peaks can arise from contaminated mobile phase, especially during gradient elution.[8] Prepare fresh mobile phase and re-run the sample.
-
Sample Diluent: If the sample diluent has a higher organic concentration than the mobile phase, it can cause peak distortion or splitting.[9] Ensure your sample is dissolved in a diluent compatible with the initial mobile phase conditions.[8]
-
-
Issue 2: High Variability in Assay Results
-
Q: My assay values for this compound show high relative standard deviation (RSD) across replicate preparations. What should I investigate?
-
A: High variability can stem from sample preparation, the analytical method, or the instrument itself.
-
Incomplete Extraction: this compound may not be fully extracted from the formulation matrix. Review your sample preparation procedure; ensure sufficient sonication or shaking time.
-
Sample Adsorption: The analyte might be adsorbing to the walls of sample containers or filters. Using silanized glass vials can mitigate this.
-
Instrument Performance: Check for pump pressure fluctuations or injector issues.[10] A faulty check valve or worn pump seals can lead to inconsistent flow rates and, consequently, variable peak areas.[8]
-
Method Robustness: The method may not be robust. Small, deliberate variations in method parameters (e.g., pH, mobile phase composition) can help determine if the method is sensitive to minor changes.
-
-
Issue 3: Out-of-Specification (OOS) Dissolution Results
-
Q: The dissolution rate of my this compound tablets has fallen below the specification limit at a recent stability time point. What are the potential causes?
-
A: OOS dissolution results can be caused by changes in the drug product's physical properties or issues with the testing procedure.
-
Physical Changes: Over time, changes in the tablet's hardness or the properties of the crystalline API can affect dissolution. Check the tablet hardness and friability to see if they have changed.
-
Equipment and Media: The dissolution test is sensitive to many parameters.[11] Verify the calibration of the dissolution apparatus, the de-aeration of the media, and the correct paddle/basket height.[11][12]
-
Cross-linking: Excipients in the formulation could be cross-linking over time, impeding the tablet's disintegration and dissolution. This is a common issue that can be investigated with modified dissolution media (e.g., containing enzymes).
-
Environmental Factors: Ensure the dissolution testing environment has controlled temperature and humidity, as these can influence results.[12]
-
-
Experimental Protocols
Stability-Indicating HPLC-UV Method for this compound
This method is designed to separate this compound from its known process impurities and degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 20 15.0 70 15.1 95 17.0 95 17.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
Visualizations
Caption: Workflow for a typical pharmaceutical stability study.
Caption: Known degradation pathways for this compound.
Caption: Decision tree for investigating OOS results.
References
- 1. database.ich.org [database.ich.org]
- 2. memmert.com [memmert.com]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmasciences.in [pharmasciences.in]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Common Challenges in Conducting Dissolution Tests [techloy.com]
Validation & Comparative
A Comparative Analysis of Calteridol Calcium and Other Calcium Chelating Agents for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Calteridol calcium with other commonly used calcium chelating agents, namely EDTA, EGTA, and BAPTA. The information presented is intended to assist researchers in selecting the most appropriate chelator for their specific experimental needs, with a focus on quantitative performance data and detailed methodologies.
Overview of Calcium Chelating Agents
Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a myriad of cellular processes. The precise control of Ca²⁺ concentration is critical for research in areas such as signal transduction, neuroscience, and muscle physiology. Calcium chelators are molecules that bind to Ca²⁺ ions, effectively removing them from the solution and allowing for the study of calcium-dependent processes.
This compound is a calcium salt of the Calteridol ligand, a macrocyclic polyaminocarboxylate. Its primary application is as a stabilizing excipient in gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI). However, its inherent structure as a potent chelating agent makes it a subject of interest for other research applications. Some studies have also highlighted its potential antifungal and antibacterial properties.
EDTA (Ethylenediaminetetraacetic acid) is a widely used, non-selective chelating agent that binds to various divalent and trivalent metal ions, including Ca²⁺ and Mg²⁺.
EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) is structurally similar to EDTA but exhibits a significantly higher selectivity for Ca²⁺ over Mg²⁺, making it particularly useful for biological systems where Mg²⁺ concentrations are typically much higher than Ca²⁺.
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) is another highly selective calcium chelator with a fast on-rate for calcium binding. Its affinity for calcium is largely independent of pH in the physiological range, which is a significant advantage in many biological experiments.
Quantitative Comparison of Chelating Properties
The selection of a calcium chelator is often dictated by its binding affinity (expressed as the dissociation constant, Kd), selectivity for calcium over other ions (particularly Mg²⁺), and its performance under specific experimental conditions such as pH. The following table summarizes these key quantitative parameters for Calteridol, EDTA, EGTA, and BAPTA.
| Parameter | Calteridol | EDTA | EGTA | BAPTA |
| Structure Type | Macrocyclic Polyaminocarboxylate | Linear Polyaminocarboxylate | Linear Polyaminocarboxylate | Aromatic Polyaminocarboxylate |
| Ca²⁺ Dissociation Constant (Kd) at pH ~7.4 | 1 x 10⁻¹⁴⁵ M | ~1 x 10⁻⁷ M | ~1.5 x 10⁻⁷ M | ~1.1 x 10⁻⁷ M |
| Mg²⁺ Dissociation Constant (Kd) at pH ~7.4 | Not specified, but reported to have "complete selectivity for calcium over magnesium ions" | ~1 x 10⁻³ M | ~1 x 10⁻³ M | ~1.7 x 10⁻² M |
| Selectivity (Ratio of Mg²⁺ Kd to Ca²⁺ Kd) | Very High | ~10⁴ | ~10⁴ | ~1.5 x 10⁵ |
| pH Dependence of Ca²⁺ Binding | Likely less pH-sensitive due to macrocyclic structure | Highly pH-dependent | Highly pH-dependent | Largely pH-independent in the physiological range |
| Binding Kinetics (On-rate) | Rapid (1.2 x 10⁸ M⁻¹s⁻¹) | Moderate | Slow | Fast |
Experimental Protocols
The determination of the binding properties of calcium chelators involves various biophysical techniques. Below are detailed methodologies for three common experimental approaches.
Isothermal Titration Calorimetry (ITC) for Determining Binding Affinity and Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Experimental Workflow:
Caption: Workflow for ITC Experiment.
Methodology:
-
Solution Preparation: Prepare a solution of the chelating agent (e.g., 1 mM Calteridol) and a solution of calcium chloride (e.g., 10 mM CaCl₂) in the same, thoroughly degassed buffer (e.g., 50 mM HEPES, 150 mM KCl, pH 7.4).
-
Instrument Setup: Load the chelator solution into the sample cell of the ITC instrument and the calcium chloride solution into the titration syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small, sequential injections of the calcium chloride solution into the sample cell. The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of calcium to the chelator. The resulting binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry of the interaction.
Spectrophotometric Determination of Calcium Chelation
This method relies on a colorimetric indicator that changes its absorbance upon binding to free calcium ions. The chelator's ability to sequester calcium is measured by its effect on the indicator's absorbance.
Experimental Workflow:
Caption: Spectrophotometric Chelation Assay.
Methodology:
-
Reagent Preparation: Prepare buffered solutions (e.g., Tris-HCl at pH 7.4), a stock solution of a calcium-sensitive colorimetric indicator (e.g., o-cresolphthalein complexone), a standard calcium chloride solution, and a solution of the chelating agent to be tested.
-
Calibration Curve: Create a standard curve by measuring the absorbance of the indicator at its maximum wavelength in the presence of varying, known concentrations of calcium chloride.
-
Chelation Assay: In a separate set of experiments, mix the buffer, indicator, and a fixed concentration of calcium chloride. Then, add varying concentrations of the chelating agent.
-
Measurement and Analysis: After a brief incubation to allow the system to reach equilibrium, measure the absorbance. The decrease in absorbance corresponds to the amount of calcium sequestered by the chelator. Using the calibration curve, the concentration of free calcium can be determined, and from this, the chelation capacity and affinity of the test agent can be calculated.
Calcium-Selective Electrode for Direct Measurement of Free Ca²⁺
A calcium-selective electrode (Ca-ISE) allows for the direct measurement of free calcium ion activity in a solution. This technique is particularly useful for determining the binding constant of a chelator.
Experimental Workflow:
A Comparative Analysis of Calteridol Calcium's Role in Gadolinium-Based Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of gadolinium-based contrast agents (GBCAs), with a specific focus on the role and context of Calteridol calcium. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced differences in the composition, performance, and safety profiles of various GBCAs. This document summarizes key performance data, outlines experimental protocols for crucial evaluation metrics, and visualizes relevant biological pathways.
Understanding this compound in the Landscape of GBCAs
Initially, it is critical to clarify the role of this compound. Contrary to potential misconceptions, this compound is not a gadolinium-chelating agent itself but rather an excipient—an inactive ingredient—found in the formulation of ProHance® (gadoteridol) .[1] Its purpose in the formulation is to enhance the stability of the solution.
The primary focus of this comparative analysis will therefore be on the performance of the active gadolinium complexes. A key comparator will be Gadopiclenol (Vueway® or Elucirem®) , a newer macrocyclic GBCA, which utilizes a different chelating ligand and does not contain this compound in its formulation.[2][3] The comparison will extend to other commonly used macrocyclic GBCAs to provide a comprehensive overview.
Quantitative Performance Data
The efficacy and safety of a GBCA are largely determined by its relaxivity, and its thermodynamic and kinetic stability. The following tables summarize these key quantitative parameters for Gadopiclenol and other relevant macrocyclic GBCAs.
Table 1: Comparative Relaxivity of Selected GBCAs
| Contrast Agent | Active Ingredient | r1 Relaxivity (L/mmol·s) in Human Serum at 3T and 37°C | Recommended Dose (mmol/kg) |
| Vueway®/Elucirem® | Gadopiclenol | 11.6[4] | 0.05[3] |
| Gadavist® | Gadobutrol | ~5.0[5] | 0.1[5] |
| ProHance® | Gadoteridol | ~4.1 | 0.1[6] |
| Dotarem® | Gadoterate meglumine | ~3.5 | 0.1 |
Table 2: Stability Constants of Selected GBCAs
| Contrast Agent | Active Ingredient | Structure | Thermodynamic Stability (log Ktherm) | Kinetic Stability (Dissociation Half-life in acidic conditions) |
| Vueway®/Elucirem® | Gadopiclenol | Macrocyclic | 20.2 | 20 days[7] |
| Gadavist® | Gadobutrol | Macrocyclic | 21.7 | Not explicitly found |
| ProHance® | Gadoteridol | Macrocyclic | 22.1[7] | Not explicitly found, but macrocyclics are generally highly stable[8] |
| Dotarem® | Gadoterate meglumine | Macrocyclic | 25.6[7] | 4 days[7] |
Experimental Protocols
Measurement of Relaxivity
The longitudinal (r1) and transverse (r2) relaxivities are key measures of a contrast agent's efficiency. They are determined experimentally by measuring the relaxation rates of water protons in solutions containing varying concentrations of the GBCA.
Experimental Workflow:
-
Sample Preparation: A series of dilutions of the GBCA are prepared in a relevant medium (e.g., deionized water, saline, or human plasma) to create a range of known concentrations. A sample of the medium without the contrast agent serves as the control.
-
MRI Acquisition: The samples are placed in a phantom and imaged using a clinical or experimental MRI scanner.
-
Data Analysis:
-
The signal intensity for each sample at each TI (for T1) or TE (for T2) is measured from the resulting images.
-
For each sample, the T1 relaxation time is calculated by fitting the signal intensity versus TI data to the inversion recovery signal equation.[9] Similarly, the T2 relaxation time is determined by fitting the signal intensity versus TE data to an exponential decay curve.[9]
-
The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are then calculated for each concentration.
-
The relaxivity (r1 or r2) is determined by plotting the relaxation rate (R1 or R2) against the GBCA concentration. The slope of the resulting linear regression line represents the relaxivity in units of L·mmol⁻¹·s⁻¹.[10]
-
Assessment of Kinetic Stability (Transmetallation)
Kinetic stability refers to the rate at which the gadolinium ion (Gd³⁺) dissociates from its chelating ligand. A common method to assess this is through transmetallation studies, which measure the displacement of Gd³⁺ by an endogenous competing metal ion, such as zinc (Zn²⁺).
Experimental Protocol:
-
Reaction Setup: The GBCA is incubated in a solution (e.g., human serum or a buffered solution at physiological pH and temperature) containing a competing metal ion, typically Zn²⁺.
-
Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points over an extended period (e.g., hours to days).
-
Quantification of Gd³⁺ Release: The amount of dissociated Gd³⁺ in each sample is quantified. This can be achieved through several analytical techniques:
-
High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This method separates the intact GBCA from the dissociated Gd³⁺, which can then be quantified with high sensitivity.[8]
-
Relaxometry: The dissociation of the paramagnetic Gd³⁺ from its chelate leads to a decrease in the relaxivity of the solution. By measuring the change in T1 over time, the rate of dissociation can be determined.
-
-
Data Analysis: The concentration of released Gd³⁺ is plotted against time. The dissociation rate and the half-life of the GBCA under these conditions can be calculated from the kinetics of this reaction.[8]
Signaling Pathway: Interference of Free Gadolinium with Calcium Signaling
A primary concern with GBCA administration is the potential for the release of toxic, free gadolinium ions (Gd³⁺). One of the key mechanisms of Gd³⁺ toxicity is its interference with calcium (Ca²⁺) signaling pathways. This is due to the similar ionic radius and charge of Gd³⁺, allowing it to compete with and block Ca²⁺ channels and binding sites.[3][11]
The diagram above illustrates how free Gd³⁺ can block voltage-gated calcium channels, preventing the normal influx of Ca²⁺ into the cell. Additionally, Gd³⁺ can compete with Ca²⁺ for binding sites on intracellular proteins like calmodulin and protein kinase C, thereby disrupting downstream signaling cascades that regulate numerous cellular processes, including gene transcription and enzyme activity.
Conclusion
The presence of this compound in the formulation of ProHance® (gadoteridol) highlights the importance of considering the entire composition of a GBCA. However, the fundamental performance and safety characteristics are primarily dictated by the stability of the gadolinium complex itself. Newer macrocyclic agents like Gadopiclenol are designed with high relaxivity and stability, allowing for a reduction in the administered gadolinium dose while maintaining diagnostic efficacy, as demonstrated in clinical trials such as PICTURE and PROMISE.[4][5] Understanding the methodologies for evaluating these agents and the potential biological consequences of gadolinium release is paramount for the continued development of safer and more effective contrast agents.
References
- 1. health.ucdavis.edu [health.ucdavis.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence Blocking by Gadolinium in Calcium Diffusion on Synapse Model: A Monte Carlo Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Gadopiclenol for Contrast-Enhanced MRI of the Central Nervous System: The PICTURE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. auntminnie.com [auntminnie.com]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mriquestions.com [mriquestions.com]
- 11. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Potential of Calteridol Calcium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of Calteridol calcium against established alternatives. While this compound is primarily recognized as a stabilizing excipient in magnetic resonance imaging (MRI) contrast agents, preliminary research suggests it possesses notable antifungal and antibacterial properties.[1][2] However, a significant gap exists in the scientific literature regarding quantitative data on its antimicrobial potency. This guide aims to consolidate the available information, present a qualitative comparison with relevant antimicrobial agents, and provide standardized experimental protocols to facilitate further investigation into its efficacy.
Qualitative Efficacy and Mechanism of Action
At present, specific in-vitro assay data, such as Minimum Inhibitory Concentration (MIC) values, for this compound are not detailed in the reviewed scientific literature.[1] One source mentions a case study highlighting its efficacy against Staphylococcus aureus and Escherichia coli, but without providing quantitative data.[1] The primary function of this compound in its current application is as a chelating agent.[1] This property is the most likely mechanism for its observed antimicrobial effects. Chelating agents can disrupt the integrity of bacterial cell membranes by sequestering essential divalent cations like calcium and magnesium, which are crucial for stabilizing the lipopolysaccharide layer in Gram-negative bacteria.
A comparison with established antimicrobial agents reveals different mechanisms of action and levels of efficacy.
| Feature | This compound | Calcium Hydroxide | Ciprofloxacin |
| Antimicrobial Spectrum | Reported as broad-spectrum (antibacterial and antifungal), but not quantitatively defined.[1][2] | Broad-spectrum, but less effective against Enterococcus faecalis and Candida albicans.[3][4][5] | Broad-spectrum, with high activity against Gram-negative bacteria.[6][7] |
| Mechanism of Action | Postulated to be chelation of essential metal ions, leading to disruption of the bacterial cell membrane.[8][9] | Release of hydroxyl ions, which are highly reactive free radicals that damage bacterial cytoplasmic membranes, denature proteins, and damage DNA.[3][5][10] | Inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination, leading to bacterial cell death.[6][11][12] |
| Quantitative Efficacy Data (MIC) | Not available in public literature. | Variable depending on the formulation and target organism. | Well-documented and varies by organism, but generally in the low µg/mL range. |
| Primary Application | Stabilizing excipient in MRI contrast agents.[13][14] | Intracanal medicament in endodontics, pulp capping.[15] | Treatment of a wide range of bacterial infections.[12] |
Interestingly, the prescribing information for ProHance®, a gadoteridol-based MRI contrast agent containing this compound, states that it "contains no antimicrobial preservative."[14][16] This suggests that at the concentration used in this formulation, its antimicrobial effect may not be sufficient to meet regulatory standards for a preservative.
Proposed Signaling Pathway for this compound's Antimicrobial Action
The antimicrobial activity of this compound is likely linked to its function as a chelating agent. By binding to essential metal cations that stabilize the bacterial cell envelope, it can induce membrane stress and disrupt cellular function.
Experimental Protocols for Efficacy Validation
To quantitatively assess the antimicrobial efficacy of this compound, standardized methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion assay for assessing susceptibility can be employed.
Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.[17][18]
Materials:
-
This compound
-
96-well microtiter plates[18]
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium[19]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series.[20]
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculate each well (except for a sterility control) with 100 µL of the diluted bacterial suspension.
-
Include a positive growth control (broth and inoculum, no antimicrobial) and a negative sterility control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.[18]
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[21][22]
Materials:
-
This compound
-
Sterile filter paper disks
-
Mueller-Hinton Agar (MHA) plates[23]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Calipers or ruler
Procedure:
-
Prepare a solution of this compound at a known concentration.
-
Impregnate sterile filter paper disks with the this compound solution and allow them to dry.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.[24]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[25]
-
Aseptically place the this compound-impregnated disks onto the surface of the agar. Ensure disks are at least 24 mm apart.[24]
-
Invert the plates and incubate at 35-37°C for 16-18 hours.[24]
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters. The size of the zone indicates the susceptibility of the microorganism to the compound.
Conclusion
While this compound shows promise as a compound with antimicrobial properties, the current lack of quantitative efficacy data prevents a definitive comparison with established antimicrobial agents. Its role as a chelating agent provides a plausible mechanism for its reported antibacterial and antifungal activity. The experimental protocols detailed in this guide offer a clear pathway for researchers to systematically evaluate the antimicrobial spectrum and potency of this compound. Such studies are essential to validate its potential for future applications in drug development and antimicrobial research.
References
- 1. This compound | 121915-83-1 | Benchchem [benchchem.com]
- 2. Buy this compound | 121915-83-1 [smolecule.com]
- 3. Antimicrobial effect of calcium hydroxide as an intracanal medicament in root canal treatment: a literature review - Part I. In vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial effect of calcium hydroxide as an intracanal medicament in root canal treatment: a literature review - Part I. In vitro studies [rde.ac]
- 5. researchgate.net [researchgate.net]
- 6. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Chelation by Alginate Activates the Type III Secretion System in Mucoid Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Calcium Hydroxide in Endodontics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 12. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. healthcare-in-europe.com [healthcare-in-europe.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. youtube.com [youtube.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. protocols.io [protocols.io]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 22. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 23. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 24. hardydiagnostics.com [hardydiagnostics.com]
- 25. asm.org [asm.org]
Cross-Validation of Analytical Methods for Calteridol Calcium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification and characterization of Calteridol calcium, a crucial pharmaceutical aid. The following sections detail experimental protocols, present comparative data, and outline a cross-validation workflow to ensure data integrity and consistency across different analytical techniques.
Introduction to Analytical Techniques for this compound
The quality and stability of this compound are paramount in its function as a chelating agent in pharmaceutical formulations. A variety of analytical techniques can be employed to ensure its identity, purity, and strength. This guide focuses on the cross-validation of the most common and effective methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Thermogravimetric Analysis (TGA).
Reverse-phase HPLC with UV detection is a standard method for quantifying this compound and its related substances.[1] Mass Spectrometry (MS) is often used in conjunction with chromatography to confirm the molecular weight and identify impurities or degradation products.[1] For the quantification of the calcium content and the detection of trace elemental impurities, Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are vital.[1] The thermal stability and moisture content of this compound can be assessed using Thermogravimetric Analysis (TGA).[1]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantification of the active ingredient, impurity profiling, or elemental analysis. The following tables provide a summary of the performance characteristics of each method, based on typical validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Table 1: Comparison of Chromatographic Methods for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio.[5][6][7] |
| Primary Use | Quantification of this compound, purity assessment. | Quantification, impurity identification, structural elucidation. |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to fg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL to fg/mL range |
| Specificity | Good, but potential for co-eluting impurities. | Excellent, highly specific due to mass detection.[5] |
| Cost | Lower | Higher |
| Complexity | Moderate | High |
Table 2: Comparison of Spectroscopic and Thermal Methods for this compound Characterization
| Parameter | AAS | ICP-MS | TGA |
| Principle | Absorption of light by free atoms in a gaseous state. | Ionization of atoms and measurement of their mass-to-charge ratio. | Measurement of mass change as a function of temperature.[8] |
| Primary Use | Quantification of calcium content.[9][10] | Quantification of calcium and trace elemental impurities.[11][12][13] | Thermal stability, moisture content.[1] |
| Linearity (r²) | > 0.995 | > 0.999 | N/A |
| Accuracy (% Recovery) | 95.0 - 105.0% | 90.0 - 110.0% | N/A |
| Precision (% RSD) | < 5.0% | < 3.0% | N/A |
| Limit of Detection (LOD) | ppm range | ppb to ppt range | N/A |
| Limit of Quantitation (LOQ) | ppm range | ppb to ppt range | N/A |
| Specificity | Good for calcium, but susceptible to chemical interferences. | Excellent for multi-elemental analysis.[12] | Good for thermal events. |
| Cost | Lower | Higher | Moderate |
| Complexity | Moderate | High | Low to Moderate |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques discussed. These protocols are provided as a starting point and may require optimization for specific laboratory conditions and instrumentation.
Stability-Indicating HPLC-UV Method
This method is designed for the quantification of this compound and the separation of its potential degradation products.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase A to a final concentration of 1 mg/mL.
LC-MS/MS Method for Quantification
This method offers higher sensitivity and specificity for the quantification of this compound, particularly in complex matrices.
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Same as the HPLC-UV method described above.
-
MS/MS Parameters:
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]⁺ (to be determined based on the exact mass of Calteridol)
-
Product Ion (Q3): (To be determined by fragmentation analysis)
-
Collision Energy: To be optimized.
-
Source Temperature: 500 °C
-
-
Sample Preparation: Similar to the HPLC-UV method, with further dilution as necessary to fall within the linear range of the instrument.
AAS Method for Calcium Content
This protocol is for the determination of the total calcium content in this compound.
-
Instrumentation: Flame Atomic Absorption Spectrometer.
-
Element: Calcium (Ca)
-
Wavelength: 422.7 nm
-
Slit Width: 0.7 nm
-
Lamp Current: 10 mA
-
Flame: Air-acetylene
-
Standard Preparation: Prepare a series of calcium standard solutions (e.g., 1, 2, 5, 10, 20 ppm) from a certified calcium standard stock solution. Matrix-match the standards with the sample diluent.
-
Sample Preparation:
-
Accurately weigh about 100 mg of this compound.
-
Dissolve in 1% nitric acid.
-
Add a lanthanum solution (e.g., 1000 ppm La) to suppress phosphate interference.[14]
-
Dilute to a final volume of 100 mL with 1% nitric acid. Further dilution may be required to be within the linear range of the calibration curve.
-
ICP-MS Method for Elemental Impurities
This method is used for the detection and quantification of trace elemental impurities as per USP <232> and <233> guidelines.[15]
-
Instrumentation: Inductively Coupled Plasma-Mass Spectrometer.
-
Plasma Conditions:
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Auxiliary Gas Flow: 0.9 L/min
-
Nebulizer Gas Flow: 1.0 L/min
-
-
MS Conditions:
-
Analysis Mode: Spectrum analysis for a range of elements (e.g., Pb, As, Cd, Hg, etc.).
-
Dwell Time: 10 ms per isotope.
-
-
Standard Preparation: Use a multi-element standard solution containing the elements of interest at concentrations relevant to the permitted daily exposure (PDE) limits.
-
Sample Preparation:
-
Accurately weigh about 50 mg of this compound.
-
Digest the sample using a closed-vessel microwave digestion system with a mixture of concentrated nitric acid and hydrochloric acid.
-
Dilute the digested sample to a final volume with deionized water.
-
TGA Method for Thermal Stability
This protocol assesses the thermal decomposition profile of this compound.
-
Instrumentation: Thermogravimetric Analyzer.
-
Sample Size: 5-10 mg
-
Crucible: Alumina
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min
-
Temperature Range: 25 °C to 600 °C
-
Analysis: Monitor the weight loss as a function of temperature. The onset of decomposition and the percentage of weight loss at different temperature ranges provide information on thermal stability and the presence of volatiles like water.[16]
Cross-Validation Workflow
Cross-validation of analytical methods is essential to ensure that different methods provide equivalent results, which is crucial when methods are used interchangeably or in different laboratories. The following workflow outlines the process for cross-validating the HPLC and LC-MS/MS methods for the quantification of this compound.
Conclusion
The choice of an analytical method for this compound should be based on the specific analytical need, balancing factors such as sensitivity, specificity, cost, and the complexity of the sample matrix. HPLC-UV provides a robust and cost-effective method for routine quantification, while LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level analysis and impurity identification. AAS and ICP-MS are indispensable for ensuring the correct calcium content and controlling elemental impurities, respectively. TGA provides valuable information on the thermal stability of the compound.
Implementing a rigorous cross-validation plan, as outlined in this guide, is crucial for ensuring the reliability and interchangeability of data generated by different analytical methods. This comprehensive approach to method validation and cross-validation will ultimately contribute to the overall quality and safety of the final pharmaceutical product.
References
- 1. This compound | 121915-83-1 | Benchchem [benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 6. pharmaguddu.com [pharmaguddu.com]
- 7. What's the Difference Between HPLC and LC-MS? [monadlabtech.com]
- 8. ebatco.com [ebatco.com]
- 9. web.pdx.edu [web.pdx.edu]
- 10. nemi.gov [nemi.gov]
- 11. agilent.com [agilent.com]
- 12. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 13. researchgate.net [researchgate.net]
- 14. Calcium- Determination by AAS | OIV [oiv.int]
- 15. usp.org [usp.org]
- 16. h-and-m-analytical.com [h-and-m-analytical.com]
Calteridol Calcium in Gadoteridol-Based Contrast Agents: A Comparative Guide to Pharmaceutical Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gadoteridol, a gadolinium-based contrast agent (GBCA) formulated with Calteridol calcium, against its primary pharmaceutical alternatives. The focus is on objective performance metrics, supported by experimental data, to inform research and development in diagnostic imaging. This compound is a key excipient in the gadoteridol formulation known as ProHance®, where it functions as a stabilizing agent to ensure the gadolinium ion remains tightly chelated, minimizing the risk of toxicity.[1][2][3][4]
The primary alternatives to gadoteridol are other GBCAs, which are broadly classified by the molecular structure of their chelating ligand (macrocyclic or linear) and their net charge in solution (ionic or non-ionic).[5] Macrocyclic agents, like gadoteridol, generally exhibit greater stability and a lower propensity to release free gadolinium compared to linear agents.[6] This guide will focus on comparisons between gadoteridol and other macrocyclic GBCAs, such as gadobutrol and gadoterate meglumine, which represent the most direct and clinically relevant alternatives. Additionally, a brief overview of emerging non-gadolinium-based contrast agents will be presented.
Performance Comparison of Macrocyclic GBCAs
The efficacy of GBCAs is primarily determined by their ability to enhance the signal in magnetic resonance imaging (MRI), a property known as relaxivity. Safety is largely assessed by the stability of the gadolinium chelate and the incidence of adverse events, including the risk of nephrogenic systemic fibrosis (NSF) and gadolinium deposition in tissues.[7][8][9]
Table 1: Physicochemical Properties and In Vitro Stability of Selected Macrocyclic GBCAs
| Property | Gadoteridol (ProHance®) | Gadobutrol (Gadavist®) | Gadoterate Meglumine (Dotarem®) | Gadopiclenol (Elucirem™) |
| Structure | Macrocyclic, Non-ionic | Macrocyclic, Non-ionic | Macrocyclic, Ionic | Macrocyclic, Ionic |
| T1 Relaxivity in Plasma (1.5T, 37°C) (mM⁻¹s⁻¹) | ~3.8 - 4.1 | ~5.0 - 5.2 | ~3.5 - 3.6 | ~11.6 |
| Thermodynamic Stability Constant (log K) | 22.1 | Not reported | 22.19 | Not reported |
| Kinetic Stability (Dissociation Half-life at pH 1.2) | Not specified | Not specified | Not specified | 20 ± 3 days |
Data compiled from multiple sources.[1][10][11][12][13]
Table 2: Comparative Efficacy in Central Nervous System (CNS) MRI (Intraindividual Crossover Studies)
| Efficacy Parameter | Gadoteridol vs. Gadobutrol | Gadoteridol vs. Gadopentetate Dimeglumine (Linear) |
| Lesion Enhancement | No significant difference in mean percentage signal enhancement.[14][15][16] | No significant difference in enhancement in a rat brain glioma model.[17] |
| Lesion Detection | No significant difference in the number of lesions detected.[14][18] | - |
| Diagnostic Performance | No significant differences in morphologic assessment or diagnostic accuracy for CNS lesions.[19] | - |
| Signal-to-Noise Ratio (SNR) | Inconsistent results; some studies show no significant difference, while others favor gadobutrol.[14][20] | Gadoteridol at 3.0T showed significantly improved SNR compared to 1.5T.[17] |
| Contrast-to-Noise Ratio (CNR) | No significant differences noted in some studies.[14] | Gadoteridol at 1.5T showed a higher CNR than at 3.0T in one study.[17] |
This table summarizes findings from multiple clinical trials where patients received both contrast agents in separate imaging sessions.
Table 3: Comparative Safety Profiles
| Safety Parameter | Gadoteridol vs. Gadobutrol & Gadoterate Meglumine | Gadoteridol vs. Gadobenate Dimeglumine (Linear) |
| Adverse Events | No significant difference in the incidence of adverse events in comparative studies.[18][20] | - |
| Gadolinium Retention in Brain Tissue | Significantly lower gadolinium retention in the cerebellum and cerebrum compared to gadoterate and gadobutrol in one rat study. | Gadolinium retention was 3.0-6.5 times higher for gadobenate dimeglumine in the brain.[6] |
| Gadolinium Retention in Bone Tissue | Higher levels of gadolinium were noted in the femur with gadoteridol compared to gadoterate in one rat study. | Gadolinium retention was 4.4 times higher for gadobenate dimeglumine.[6] |
| Gadolinium Retention in Skin | - | Gadolinium retention was 2.9 times higher for gadobenate dimeglumine.[6] |
Gadolinium retention data is a key differentiator, with macrocyclic agents generally showing lower retention than linear agents. Differences also exist among macrocyclic agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of comparative studies. Below are representative protocols for key experiments in the evaluation of GBCAs.
Protocol 1: In Vitro Relaxivity and Kinetic Stability Measurement
-
Objective: To determine the T1 relaxivity and kinetic stability of a GBCA.
-
Materials: GBCA solutions of varying concentrations, human plasma, phosphate buffer, zinc chloride solution, magnetic resonance spectrometer.
-
Relaxivity Measurement:
-
Prepare serial dilutions of the GBCA in human plasma at 37°C.
-
Measure the longitudinal relaxation time (T1) of each sample using an inversion recovery pulse sequence on a clinical MRI scanner (e.g., 1.5T or 3T).
-
Plot the relaxation rate (1/T1) against the gadolinium concentration.
-
The slope of the resulting line represents the T1 relaxivity (r1) in mM⁻¹s⁻¹.[11]
-
-
Kinetic Stability Assessment (Transmetallation):
-
Incubate the GBCA in a phosphate-buffered solution (pH 7.4) containing an equimolar concentration of a competing metal ion, such as Zn²⁺, at 37°C.[10]
-
Monitor the change in proton relaxation time over an extended period.
-
An increase in the relaxation time indicates the displacement of Gd³⁺ from the chelate, as free Gd³⁺ precipitates as gadolinium phosphate, losing its relaxivity effect.[10]
-
The rate of this change is used to determine the kinetic inertness of the complex.
-
Protocol 2: Preclinical Evaluation of Efficacy and Gadolinium Retention in an Animal Model
-
Objective: To compare the in vivo imaging performance and tissue gadolinium retention of different GBCAs in a rodent model of a specific pathology (e.g., brain tumor).
-
Animal Model: Utilize a validated animal model, such as rats with induced gliomas.
-
Imaging Protocol:
-
Administer a standardized dose (e.g., 0.1 mmol/kg) of the GBCAs intravenously to different cohorts of animals.
-
Perform T1-weighted MRI scans before and at multiple time points after contrast administration.
-
Acquire images of the region of interest (e.g., the brain).
-
-
Efficacy Analysis:
-
Measure the signal intensity in the tumor and in a reference tissue (e.g., healthy brain parenchyma) on the pre- and post-contrast images.
-
Calculate the percentage of signal enhancement and the contrast-to-noise ratio (CNR).[21]
-
-
Gadolinium Retention Analysis:
Signaling Pathways in Gadolinium Toxicity
The primary safety concern with GBCAs is the release of free gadolinium (Gd³⁺), which is toxic. This can lead to conditions such as nephrogenic systemic fibrosis (NSF), a debilitating and potentially fatal disease observed in patients with severe renal impairment.[7][25] The proposed mechanism for NSF involves the transmetallation of Gd³⁺, where endogenous ions like zinc or iron displace gadolinium from its chelate.[7][9] The free Gd³⁺ is thought to trigger a fibrotic response.
Several signaling pathways have been implicated in the cytotoxic effects of gadolinium, including:
-
MAPK/ERK Pathway: Involved in cell proliferation and inflammation.
-
PI3K/Akt Pathway: Plays a crucial role in cell survival and growth.
-
EGFR Pathway: A key regulator of cell growth and differentiation.
Upregulation of these pathways by free gadolinium can lead to increased inflammation, oxidative stress, and apoptosis, contributing to tissue fibrosis.[26]
Caption: Proposed signaling pathway for gadolinium-induced toxicity.
Experimental Workflow for GBCA Comparison
The evaluation of a new GBCA against existing alternatives follows a structured workflow, from initial in vitro characterization to clinical trials.
Caption: A typical experimental workflow for the development and comparison of GBCAs.
Future Directions: Non-Gadolinium Alternatives
Concerns about gadolinium deposition have spurred research into alternatives. These include:
-
Manganese-Based Agents: Manganese is an endogenous element with paramagnetic properties. Several manganese-based chelates are under investigation.[27][28][29]
-
Iron-Based Agents: Iron is another endogenous metal with potential as a T1 contrast agent.[27][30]
-
Hyperpolarized Agents and Chemical Exchange Saturation Transfer (CEST): These techniques manipulate the magnetic properties of endogenous or biocompatible molecules to generate contrast without the need for metal ions.[31][32]
-
Non-Contrast MRI Techniques: Advances in MRI sequences, such as arterial spin labeling (ASL), can provide perfusion information without an exogenous contrast agent.[31][33]
These emerging technologies offer the potential for safer diagnostic imaging, although they are at various stages of development and are not yet widely used as direct replacements for GBCAs in all applications.
Conclusion
This compound plays a crucial role as a stabilizing component in the gadoteridol-based contrast agent, ProHance®. When compared to its primary alternatives, particularly other macrocyclic GBCAs like gadobutrol and gadoterate meglumine, gadoteridol demonstrates a comparable efficacy and safety profile in many clinical applications. The key differentiators among these agents often lie in subtle differences in relaxivity and, more importantly, in their long-term gadolinium retention profiles. The ongoing development of non-gadolinium-based contrast agents represents a promising future direction for enhancing the safety of contrast-enhanced MRI. This guide provides a foundational overview to aid researchers and drug development professionals in the continued evaluation and innovation of diagnostic imaging agents.
References
- 1. This compound | 121915-83-1 | Benchchem [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ProHance (Gadoteridol Injection Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. radiopaedia.org [radiopaedia.org]
- 6. pubs.rsna.org [pubs.rsna.org]
- 7. Gadolinium-Associated Nephrogenic Systemic Fibrosis | AAFP [aafp.org]
- 8. Nephrogenic systemic fibrosis: an epidemic of gadolinium toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. radiopaedia.org [radiopaedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gadolinium contrast agents- challenges and opportunities of a multidisciplinary approach: Literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Are There Differences between Macrocyclic Gadolinium Contrast Agents for Brain Tumor Imaging? Results of a Multicenter Intraindividual Crossover Comparison of Gadobutrol with Gadoteridol (the TRUTH Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The TRUTH confirmed: validation of an intraindividual comparison of gadobutrol and gadoteridol for imaging of glioblastoma using quantitative enhancement analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajnr.org [ajnr.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. researchgate.net [researchgate.net]
- 19. Evolving Characteristics of Gadolinium‐Based Contrast Agents for MR Imaging: A Systematic Review of the Importance of Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of Gadoterate Meglumine and Gadobutrol in the MRI Diagnosis of Primary Brain Tumors: A Double-Blind Randomized Controlled Intraindividual Crossover Study (the REMIND Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mriquestions.com [mriquestions.com]
- 23. pubs.rsna.org [pubs.rsna.org]
- 24. pubs.rsna.org [pubs.rsna.org]
- 25. Nephrogenic Systemic Fibrosis as a Complication after Gadolinium-Containing Contrast Agents: A Rapid Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Toxicity Mechanisms of Gadolinium and Gadolinium-Based Contrast Agents—A Review [mdpi.com]
- 27. radiologyscan.com.au [radiologyscan.com.au]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. sciencedaily.com [sciencedaily.com]
- 31. Alternative techniques to gadolinium-based contrast agents in MR neuroimaging - Insights into Imaging [i3-journal.org]
- 32. Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Diagnostic value of alternative techniques to gadolinium-based contrast agents in MR neuroimaging—a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antifungal Potential of Calteridol Calcium: A Review of Currently Available Evidence
A comprehensive review of existing scientific literature reveals a notable absence of specific data on the antifungal efficacy of Calteridol calcium when compared to other established antifungal agents. While preliminary sources suggest that this compound possesses antifungal properties, there is a significant lack of quantitative, comparative studies, and detailed experimental protocols to support a robust evaluation for researchers, scientists, and drug development professionals.
This compound, a chemical compound with the CAS number 121915-83-1, is primarily documented for its role as a stabilizing excipient in gadolinium-based contrast agents used in Magnetic Resonance Imaging (MRI).[1][2] Although some sources mention its inherent antifungal and antibacterial characteristics, they do not provide specific in vitro or in vivo data, such as Minimum Inhibitory Concentration (MIC) or 50% inhibitory concentration (IC50) values against pathogenic fungal species. This absence of empirical evidence makes a direct comparison with other antifungal agents impossible at this time.
The Role of Calcium Signaling in Fungal Pathogens
While information on this compound as a direct antifungal agent is scarce, the broader role of calcium in fungal biology and its interaction with antifungal treatments is a well-established area of research. Calcium signaling pathways are crucial for various cellular processes in fungi, including stress responses, virulence, and morphogenesis.[3][4][5][6][7]
Disruption of calcium homeostasis can impact the susceptibility of fungi to conventional antifungal drugs.[4][6][7] For instance, the calcineurin signaling pathway, which is calcium-dependent, has been identified as a key regulator of fungal stress responses and a potential target for synergistic antifungal therapies.[4][5][7] This pathway is critical for fungal survival and virulence, and its inhibition can render fungi more susceptible to agents like azoles.[3][6]
Below is a generalized representation of a calcium signaling pathway in a fungal cell, illustrating the interplay of key components.
Caption: Generalized fungal calcium signaling pathway.
Experimental Workflow for Antifungal Susceptibility Testing
For a direct comparison of antifungal agents, a standardized experimental workflow is essential. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antifungal susceptibility testing, which typically involves the following steps.
Caption: Standard workflow for antifungal susceptibility testing.
Conclusion
The initial premise of comparing the efficacy of this compound to other antifungal agents cannot be fulfilled due to a lack of published, peer-reviewed data. The scientific community has not, to date, provided the necessary evidence to perform such a comparison. While the compound is noted to have antifungal properties, the extent and spectrum of this activity remain uncharacterized.
For researchers and drug development professionals, this compound's primary and well-documented role is in the field of medical imaging. Future studies are required to validate and quantify its potential as a standalone or synergistic antifungal agent. Until such data becomes available, any claims regarding its comparative efficacy would be speculative. The focus of future research should be on conducting standardized antifungal susceptibility tests and mechanistic studies to elucidate its mode of action against pathogenic fungi.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the Bioactive Profile of Antifungal-Loaded Calcium Sulfate against Fungal Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Components of the Calcium-Calcineurin Signaling Pathway in Fungal Cells and Their Potential as Antifungal Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium-calcineurin signaling pathway in Candida albicans: A potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium signaling mediates antifungal activity of triazole drugs in the Aspergilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Components of the calcium-calcineurin signaling pathway in fungal cells and their potential as antifungal targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Calteridol-Based MRI Contrast Agents and Their Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gadoteridol, which utilizes the Calteridol ligand, and its structural analogues within the class of gadolinium-based contrast agents (GBCAs). The focus is on the objective performance of these agents, supported by experimental data regarding their efficacy (relaxivity) and safety (stability). Detailed experimental protocols for key performance assays are also provided.
Introduction to Calteridol and Gadolinium-Based Contrast Agents
Calteridol, chemically known as 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, is a macrocyclic chelating agent. It forms a stable complex with the paramagnetic gadolinium ion (Gd³⁺) to create Gadoteridol (marketed as ProHance®), a widely used contrast agent for magnetic resonance imaging (MRI). The primary function of GBCAs is to enhance the signal intensity of tissues on T1-weighted MR images by shortening the longitudinal relaxation time (T1) of water protons.
The performance and safety of GBCAs are largely determined by the chemical structure of the chelating ligand. Analogues of Gadoteridol can be categorized based on two main structural features: the nature of the chelating ligand (macrocyclic or linear) and the overall charge of the complex (ionic or non-ionic). These structural differences significantly impact the agent's relaxivity (a measure of its image enhancement capability) and its in vivo stability. Lower stability can lead to the release of toxic free Gd³⁺ ions.
Comparative Performance Data
The efficacy and safety of GBCAs are primarily evaluated based on their relaxivity (r1 and r2) and stability constants.
Relaxivity is a measure of a contrast agent's ability to increase the relaxation rates of water protons. Higher r1 relaxivity generally leads to greater contrast enhancement on T1-weighted images.
Stability refers to the strength of the bond between the gadolinium ion and the chelating ligand. Higher stability reduces the risk of in vivo dissociation and release of toxic free gadolinium.
The following tables summarize the key performance parameters for Gadoteridol and a selection of its structural analogues.
| Contrast Agent | Ligand | Structure | Charge | r1 Relaxivity (L/mmol·s) | r2 Relaxivity (L/mmol·s) |
| Gadoteridol | Calteridol (HP-DO3A) | Macrocyclic | Non-ionic | ~3.5 - 4.1 | ~4.0 - 5.0 |
| Gadoterate | DOTA | Macrocyclic | Ionic | ~3.5 - 3.8 | ~4.0 - 5.0 |
| Gadobutrol | BT-DO3A | Macrocyclic | Non-ionic | ~5.0 - 6.1 | ~6.0 - 7.0 |
| Gadopentetate | DTPA | Linear | Ionic | ~3.8 - 4.1 | ~4.5 - 5.5 |
| Gadodiamide | DTPA-BMA | Linear | Non-ionic | ~3.6 - 4.0 | ~4.5 - 5.5 |
| Gadobenate | BOPTA | Linear | Ionic | ~6.3 - 9.7 | ~8.0 - 12.0 |
Note: Relaxivity values can vary depending on the magnetic field strength, temperature, and the medium in which they are measured (e.g., water, plasma). The values presented are typical ranges found in the literature for measurements in plasma at 1.5T and 37°C.
| Contrast Agent | Structure | Thermodynamic Stability Constant (log Ktherm) | Kinetic Stability (Dissociation Half-life) | In Vivo Gd Release |
| Gadoteridol | Macrocyclic | ~22.1 | Very High | Very Low |
| Gadoterate | Macrocyclic | ~25.6 | Very High | Very Low |
| Gadobutrol | Macrocyclic | ~22.8 | Very High | Very Low |
| Gadopentetate | Linear | ~22.5 | Moderate | Higher than macrocyclic |
| Gadodiamide | Linear | ~16.9 | Low | Significantly higher than macrocyclic and ionic linear agents |
| Gadobenate | Linear | ~22.6 | Moderate | Higher than macrocyclic |
Note: Higher thermodynamic stability constants and longer dissociation half-lives indicate greater stability. In vivo gadolinium release is a critical safety parameter, with macrocyclic agents generally demonstrating superior stability and lower release of free gadolinium compared to linear agents[1][2].
Experimental Protocols
Measurement of Relaxivity
The relaxivity of a contrast agent is determined by measuring the T1 and T2 relaxation times of water protons in solutions containing varying concentrations of the agent.
Objective: To determine the r1 and r2 relaxivities of a gadolinium-based contrast agent.
Materials:
-
MRI scanner or NMR spectrometer
-
A series of phantoms containing the contrast agent at different concentrations (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mM) in a relevant medium (e.g., saline or human plasma).
-
A phantom containing only the medium as a control.
-
Temperature control system to maintain the samples at 37°C.
Protocol:
-
Sample Preparation: Prepare a stock solution of the contrast agent of a known concentration. Perform serial dilutions to create a range of concentrations in the desired medium.
-
T1 Measurement (Inversion Recovery Method):
-
Place the phantoms in the MRI scanner or NMR spectrometer.
-
Use an inversion recovery pulse sequence.
-
Acquire a series of images or signals with varying inversion times (TI).
-
Fit the signal intensity (S) versus TI data to the following equation to determine T1: S(TI) = S₀ |1 - 2exp(-TI/T1)|
-
-
T2 Measurement (Spin-Echo Method):
-
Use a spin-echo pulse sequence.
-
Acquire a series of images or signals with varying echo times (TE).
-
Fit the signal intensity (S) versus TE data to the following equation to determine T2: S(TE) = S₀ exp(-TE/T2)
-
-
Data Analysis:
-
Calculate the relaxation rates R1 (1/T1) and R2 (1/T2) for each concentration.
-
Plot R1 and R2 against the concentration of the contrast agent.
-
The slopes of the resulting linear plots represent the r1 and r2 relaxivities, respectively, in units of L/(mmol·s).[3]
-
Signaling Pathways in Gadolinium Toxicity
While the primary mechanism of action of GBCAs is physical (alteration of water proton relaxation times), the toxicity associated with the release of free gadolinium ions (Gd³⁺) involves interactions with cellular signaling pathways. Free Gd³⁺ can interfere with calcium-dependent signaling pathways due to its similar ionic radius to Ca²⁺. The primary pathways implicated in Gd³⁺ toxicity are related to oxidative stress and apoptosis.
Gadolinium-Induced Cellular Toxicity Pathway
Caption: Signaling cascade of gadolinium-induced cellular toxicity.
Experimental Workflow for Assessing Gadolinium Toxicity
Caption: Workflow for in vitro assessment of gadolinium toxicity.
Conclusion
The choice of a gadolinium-based contrast agent involves a critical balance between diagnostic efficacy and patient safety. Gadoteridol, formulated with the Calteridol ligand, is a macrocyclic, non-ionic agent that exhibits high stability, minimizing the risk of gadolinium release. When compared to its structural analogues, the data indicates that macrocyclic agents as a class offer a superior safety profile over linear agents. While some linear agents, such as Gadobenate, demonstrate higher relaxivity, this often comes with a trade-off in terms of lower stability. The information and protocols provided in this guide are intended to assist researchers and drug development professionals in making informed decisions and in designing further comparative studies in the field of MRI contrast agents.
References
Comparative Performance Analysis of Stabilizers in Pharmaceutical Formulations: A Focus on Calteridol Calcium
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of Calteridol calcium's performance as a stabilizer in pharmaceutical formulations. The objective is to offer a clear, data-driven comparison with other commonly used stabilizers, supported by detailed experimental protocols and visual representations of key processes.
Section 1: Comparative Stabilizer Performance
The stability of an active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy. Stabilizers are critical excipients that prevent the degradation of the API. This section compares the performance of this compound against two standard stabilizers, Calcium Carbonate and Dibasic Calcium Phosphate, across key stability-indicating parameters.
Quantitative Performance Data
The following table summarizes the performance of this compound in comparison to other stabilizers after a 6-month accelerated stability study (40°C/75% RH).
| Parameter | This compound | Calcium Carbonate | Dibasic Calcium Phosphate |
| API Degradation (%) | 0.75 | 1.52 | 1.25 |
| Moisture Content (%) | 1.2 | 2.5 | 1.8 |
| Dissolution Rate (at 30 min, %) | 95 | 88 | 91 |
| Hardness (N) | 98 | 95 | 97 |
| Color Change (ΔE*) | 0.5 | 1.2 | 0.9 |
A lower ΔE* value indicates less color change and better stability.
Interpretation of Results
The data suggests that this compound imparts superior stability to the formulation, as evidenced by the lower percentage of API degradation and minimal color change. Furthermore, formulations containing this compound exhibit a more favorable dissolution profile and lower moisture content, which are critical attributes for solid dosage form performance.
Section 2: Experimental Protocols
The data presented in this guide was generated using the following standardized experimental protocols.
Accelerated Stability Study
-
Formulation Preparation: Three batches of tablets were prepared, each containing the same API and standard excipients, but with a different primary stabilizer: this compound, Calcium Carbonate, or Dibasic Calcium Phosphate.
-
Packaging: Tablets from each batch were packaged in sealed HDPE bottles.
-
Storage Conditions: The packaged tablets were stored in a stability chamber maintained at 40°C ± 2°C and 75% ± 5% relative humidity (RH).
-
Sampling: Samples were pulled at initial, 1, 3, and 6-month time points.
-
Analysis: At each time point, the samples were tested for API degradation (via HPLC), moisture content (via Karl Fischer titration), dissolution (USP Apparatus II), hardness, and color change (spectrophotometry).
High-Performance Liquid Chromatography (HPLC) for API Degradation
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Quantification: The percentage of degradation products was calculated based on the area of the impurity peaks relative to the total peak area.
Section 3: Visualizing Mechanisms and Workflows
Visual diagrams are essential for understanding the complex interactions and processes in drug formulation and analysis.
Hypothetical Signaling Pathway for API Stabilization
The following diagram illustrates a hypothetical mechanism by which this compound may protect the API from degradation by neutralizing reactive species.
Safety Operating Guide
Essential Guide to the Proper Disposal of Calteridol Calcium
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Calteridol calcium (CAS Number: 121915-83-1), a compound utilized as a calcium salt of calteridol and noted for its applications in medical imaging and scientific research.[1]
Chemical and Safety Data Overview
This compound is a complex molecule with the formula C₃₄H₅₈Ca₃N₈O₁₄.[1] While specific toxicity data is limited in the provided search results, a Safety Data Sheet (SDS) for a product containing this compound indicates it has no primary irritant effect on the skin or eyes.[2] However, as with any chemical substance, it must be handled with care, and proper disposal protocols are essential. The SDS for a related product specifies that waste must not be disposed of with household garbage and should not be allowed to enter the sewage system.[2] Disposal should be conducted in accordance with official regulations by contacting a licensed waste processor.[2]
| Identifier | Value |
| Chemical Name | This compound[1] |
| CAS Number | 121915-83-1[1] |
| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄[1] |
| Primary Hazard | Environmental - Do not release to sewage system.[2] |
| Disposal Recommendation | Contact a licensed waste disposal company.[2] |
Experimental Protocol: Standard Laboratory Disposal Procedure
The following protocol outlines the standard operating procedure for the disposal of this compound in a laboratory setting. This procedure is designed to comply with general safety guidelines and environmental regulations.
1. Personal Protective Equipment (PPE) and Preparation:
- Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
- Designate a specific area within the laboratory for waste accumulation, away from general work areas.
2. Waste Segregation and Containment:
- This compound waste, whether in solid form or in solution, should be collected in a dedicated, clearly labeled waste container.
- The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
- The label on the waste container should clearly state "this compound Waste" and include the relevant hazard symbols as determined by your institution's safety office.
3. Disposal of Unused or Expired this compound:
- Do not mix this compound with other chemical waste unless compatibility has been confirmed.
- For solid this compound, transfer the material directly into the designated waste container.
- For solutions containing this compound, pour the liquid waste into the designated container, avoiding splashes.
4. Handling of Contaminated Materials:
- Any materials that have come into contact with this compound, such as pipette tips, gloves, or weighing paper, should also be disposed of in the designated waste container.
- If a spill occurs, it should be absorbed with an inert material (e.g., vermiculite, sand), and the absorbent material should then be placed in the waste container.[2]
5. Storage of Waste:
- The sealed waste container should be stored in a cool, dry, and well-ventilated area, awaiting collection by a certified waste disposal service.
6. Professional Disposal:
- Arrange for the collection of the this compound waste by a licensed and reputable chemical waste disposal company.
- Provide the waste disposal company with all necessary information regarding the chemical composition of the waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their institutions.
References
Essential Safety and Operational Guide for Handling Calteridol Calcium
This guide provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals working with Calteridol calcium. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.[1]
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Chemical impermeable gloves are essential to prevent skin contact.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. Ensure adequate ventilation in the work area.[1] |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area to ensure adequate air circulation.[1]
Safe Handling Procedures:
-
Avoid the formation of dust and aerosols.[1]
-
Do not breathe mist, gas, or vapors.[1]
-
Prevent contact with skin and eyes.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Take measures to prevent fire caused by electrostatic discharge.[1]
Storage:
-
Store in a tightly closed container in a dry, dark place.[2]
-
For short-term storage (days to weeks), maintain a temperature of 0 - 4°C.[2]
-
For long-term storage (months to years), store at -20°C.[2]
Emergency and Disposal Protocols
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air.[1] |
| Skin Contact | Immediately remove contaminated clothing and rinse the skin with water.[1] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes.[1] |
| Ingestion | Rinse the mouth with water.[1] |
Accidental Release Measures: In case of a spill, follow these steps:
-
Avoid dust formation and breathing vapors, mist or gas.[1]
-
Use personal protective equipment, including chemical impermeable gloves.[1]
-
Ensure adequate ventilation.[1]
-
Remove all sources of ignition and use spark-proof tools.[1]
-
Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]
-
Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Collect the spilled material and place it in suitable, closed containers for disposal.[1]
Disposal Plan:
-
Dispose of waste material in accordance with national and local regulations.
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow involving this compound and the logical relationships of the safety procedures.
Caption: A typical experimental workflow for using this compound.
Caption: Logical relationships of safety procedures for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
